N-(5-bromopyridin-3-yl)acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHKIAWCLFFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595238 | |
| Record name | N-(5-Bromopyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-46-1 | |
| Record name | N-(5-Bromo-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-bromopyridin-3-yl)acetamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.
Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1][2] |
| CAS Number | 15862-46-1 | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | Solid | |
| Melting Point | >175 °C (decomposed) for a related dihydrate | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While full spectra are often proprietary, the following sections detail expected spectral characteristics based on related compounds and general chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and amine protons of the acetamide group. The chemical shifts and coupling constants will be influenced by the positions of the bromine and acetamido substituents on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals will correspond to the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine group.
-
C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the amide.
-
C-N stretch: A peak in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the molecule's structure, with likely initial fragmentation involving the loss of the acetyl group or cleavage of the amide bond. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature in the mass spectrum.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the acetylation of 3-amino-5-bromopyridine. The precursor, 3-amino-5-bromopyridine, can be synthesized from 5-bromonicotinamide via a Hofmann rearrangement.
Step 1: Synthesis of 3-amino-5-bromopyridine
A detailed protocol for the synthesis of 3-amino-5-bromopyridine from 5-bromonicotinamide has been described. This method involves reacting 5-bromonicotinamide with bromine in a cooled aqueous solution of sodium hydroxide. The reaction mixture is then heated, and after workup and purification, 3-amino-5-bromopyridine is obtained as a solid.
Step 2: Acetylation of 3-amino-5-bromopyridine
The following is a general procedure for the acetylation of an aminopyridine derivative, which can be adapted for the synthesis of the title compound.
Materials:
-
3-amino-5-bromopyridine
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 3-amino-5-bromopyridine in the chosen inert solvent.
-
Add the base to the solution.
-
Slowly add acetic anhydride or acetyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, N-(5-bromopyridin-3-yl)acetamide. This molecule is of interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a common synthetic route and the analytical techniques used to confirm the structure and purity of the final product.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 3-amino-5-bromopyridine. This reaction involves the treatment of the primary amine with an acetylating agent, most commonly acetic anhydride, in the presence of a base such as pyridine. Pyridine serves as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.
Reaction Scheme:
Experimental Protocol:
A general and effective protocol for the acetylation of an amino-pyridine derivative is as follows.[1] Please note that specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for this particular substrate.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-bromopyridine (1.0 equivalent) in pyridine (5-10 mL per gram of amine).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.1-1.5 equivalents) dropwise, ensuring the temperature remains low during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Yield and Physical Properties:
While a specific literature value for the yield of this compound was not found in the public domain, similar acetylation reactions of aminopyridines typically proceed in good to excellent yields (70-95%), depending on the specific conditions and the purity of the starting materials. The physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O | [2][3] |
| Molecular Weight | 215.05 g/mol | [2][3] |
| CAS Number | 15862-46-1 | [2][3] |
| Appearance | Expected to be a solid | |
| Melting Point | Not available in cited literature | |
| Purity | Typically >98% from commercial suppliers | [2] |
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and amide protons of the acetamide group.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and acetamido substituents.
-
Amide Proton (-NH): A broad singlet in the downfield region (typically δ 8.0-10.0 ppm), which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region (typically δ 2.0-2.5 ppm) integrating to three protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 168-172 ppm).
-
Aromatic Carbons: Five signals in the aromatic region (typically δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon attached to the bromine atom will be significantly influenced.
-
Methyl Carbon (-CH₃): A signal in the upfield region (typically δ 20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide I) | 1650-1690 |
| N-H Bend (Amide II) | 1510-1570 |
| C-N Stretch | 1200-1350 |
| C-Br Stretch | 500-650 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₇BrN₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).
Logical Workflow and Pathway Diagrams
The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.
References
A Technical Guide to N-(5-bromopyridin-3-yl)acetamide (CAS: 15862-46-1)
An In-Depth Profile for Medicinal Chemistry and Drug Development Professionals
Introduction
N-(5-bromopyridin-3-yl)acetamide is a halogenated pyridine derivative that serves as a crucial organic building block in the field of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core with an acetamide group and a bromine atom, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 15862-46-1 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O | [1][2][3] |
| Molecular Weight | 215.05 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC(=O)NC1=CN=CC(Br)=C1 | [3] |
| InChI Key | GZNHKIAWCLFFHP-UHFFFAOYSA-N | [3] |
| Purity (Typical) | ≥98% | [1][3] |
| Physical State | Solid | [4] |
Synthesis and Experimental Protocols
This compound is typically synthesized through the acetylation of its corresponding amine precursor, 5-bromopyridin-3-amine. The following is a detailed, representative protocol based on standard procedures for the acetylation of similar amino-pyridines.[5]
Representative Synthesis: Acetylation of 5-bromopyridin-3-amine
This procedure involves the reaction of 5-bromopyridin-3-amine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.
Materials:
-
5-bromopyridin-3-amine
-
Acetyl chloride (or Acetic Anhydride)
-
Pyridine (or another non-nucleophilic base, e.g., Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
The logical flow of the representative synthesis is illustrated below.
Applications in Research and Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), it is a highly valuable intermediate for synthesizing biologically active molecules.[1]
Role as a Synthetic Intermediate
The primary application of this compound is as a building block. The bromine atom at the 5-position of the pyridine ring is particularly significant as it readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, providing a powerful strategy for generating large libraries of compounds for drug discovery screening.
Target-Oriented Synthesis: PIM Kinase Inhibitors
Derivatives of N-(pyridin-3-yl)acetamide have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[6] PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors. They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy.[6] this compound serves as a key precursor for developing such inhibitors, where the bromo-substituent can be replaced to explore structure-activity relationships (SAR) and optimize potency and selectivity.
PIM-1 Signaling Pathway Context
To understand the therapeutic relevance, it is useful to visualize the pathway in which potential derivatives of this compound may act. The diagram below shows a simplified representation of the PIM-1 kinase signaling pathway and its role in promoting cell survival.
As shown, PIM-1 phosphorylates and inactivates the pro-apoptotic protein Bad. This relieves the inhibition of anti-apoptotic proteins like Bcl-2, ultimately suppressing apoptosis and promoting cell survival. Inhibitors derived from this compound can block PIM-1 activity, restoring the apoptotic process in cancer cells.
Conclusion
This compound (CAS: 15862-46-1) is a synthetically valuable heterocyclic compound. Its straightforward synthesis and the reactive nature of its bromine substituent make it an ideal starting material for the creation of diverse chemical entities. Its established role in the synthesis of kinase inhibitors, particularly for the PIM kinase family, underscores its importance for professionals in drug discovery and development. This guide provides the core technical information required to effectively utilize this versatile building block in research endeavors.
References
Spectroscopic Characterization of N-(5-bromopyridin-3-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-(5-bromopyridin-3-yl)acetamide. Due to the absence of publicly available experimental spectra, this document focuses on predicted spectroscopic values for 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines standardized experimental protocols for obtaining such data, serving as a valuable resource for the synthesis and characterization of this and related compounds.
Chemical Structure
The chemical structure of this compound is presented below, illustrating the atom numbering used for the NMR assignments.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
| H-2' | 8.5 - 8.7 | Doublet (d) | 1H |
| H-4' | 8.2 - 8.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |
| H-6' | 8.7 - 8.9 | Doublet (d) | 1H |
| NH | 7.5 - 8.5 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (CH₃) | 24 - 26 |
| C-1 (C=O) | 168 - 170 |
| C-5' (C-Br) | 118 - 122 |
| C-3' (C-NH) | 138 - 142 |
| C-4' | 125 - 129 |
| C-2' | 145 - 148 |
| C-6' | 148 - 152 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3250 - 3350 | Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Stretch |
| C=O (amide) | 1660 - 1690 | Stretch |
| C=C, C=N (aromatic) | 1400 - 1600 | Stretch |
| N-H | 1550 - 1640 | Bend |
| C-N | 1200 - 1350 | Stretch |
| C-Br | 500 - 600 | Stretch |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 214/216 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M-CH₂CO]⁺ | 172/174 | Loss of a ketene molecule. |
| [M-COCH₃]⁺ | 171/173 | Loss of an acetyl group. |
| [C₅H₃BrN]⁺ | 156/158 | Bromopyridine fragment. |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and equipment.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[2]
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]
-
Perform baseline correction.
Infrared (IR) Spectroscopy
This protocol describes the thin solid film method.[3]
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[3]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[3]
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum.
-
Acquire the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
The sample is introduced into the ion source, often after being vaporized. For solid samples, a direct insertion probe may be used.[4]
Ionization:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6][7]
-
This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[6]
-
The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged ions.[5][6]
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: General workflow for NMR spectroscopy.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
N-(5-bromopyridin-3-yl)acetamide: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: N-(5-bromopyridin-3-yl)acetamide is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a pyridine ring functionalized with both a bromine atom and an acetamido group, render it a versatile building block for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents, while the acetamido group can influence the molecule's solubility, hydrogen bonding capacity, and overall biological activity. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and tabulated data to support its use in research and development.
Chemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a molecular formula of C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .[1][2] Its key physical and spectroscopic properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 15862-46-1 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O | [1][2] |
| Molecular Weight | 215.05 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | |
| Melting Point | 132-135 °C | [3] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR (Infrared) | Data not available in search results. |
| Mass Spec (MS) | Data not available in search results. |
Note: Specific spectroscopic data for this compound was not found in the provided search results. The data for similar acetamide compounds can be used as a reference for expected peak locations.[4][5][6][7][8][9][10][11][12]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-bromonicotinamide. The first step involves a Hofmann rearrangement to produce 3-amino-5-bromopyridine, which is then acetylated to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-bromopyridine [13]
-
Materials: 5-bromonicotinamide, sodium hydroxide (NaOH), bromine (Br₂), water, tetrahydrofuran (THF), tert-butyl methyl ether.
-
Procedure:
-
Prepare a pre-cooled aqueous solution of sodium hydroxide.
-
To this solution, add bromine, followed by the addition of 5-bromonicotinamide.
-
Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.
-
After cooling, treat the aqueous phase with saturated brine and extract with a 1:1 mixture of THF and tert-butyl methyl ether.
-
Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate 1:1) to obtain 3-amino-5-bromopyridine.
-
-
Yield: 70%[13]
Step 2: Synthesis of this compound [14]
-
Materials: 3-amino-5-bromopyridine, acetyl chloride or acetic anhydride, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or acetone).
-
Procedure:
-
Dissolve 3-amino-5-bromopyridine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add acetyl chloride or acetic anhydride to the mixture while stirring at room temperature.
-
Continue stirring for one hour.
-
Quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Yield: High yields are generally expected for this type of reaction.
Applications as a Synthetic Building Block
The bromine atom on the pyridine ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Caption: Key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromopyridine core and various aryl or heteroaryl boronic acids or esters.
-
General Protocol:
-
In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.[1][7][15][16][17]
-
General Protocol:
-
Combine this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu or K₃PO₄) in a glovebox or under an inert atmosphere.[1][15]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring until completion.
-
After cooling, quench the reaction, and perform an extractive workup.
-
Purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between the bromopyridine and a terminal alkyne, leading to the synthesis of pyridyl-alkyne derivatives.[18][19][20]
-
General Protocol:
-
To a solution of this compound in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne.
-
Add a base, such as an amine, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After completion, perform a workup by diluting with an organic solvent, washing with aqueous solutions, and drying the organic layer.
-
Purify the product by column chromatography.
-
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the bromine atom in a range of powerful cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide has provided the essential information for researchers to effectively utilize this compound in their synthetic endeavors, from its preparation to its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The provided protocols and data serve as a solid foundation for the exploration of new derivatives with potential applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. 15862-46-1 | this compound - Moldb [moldb.com]
- 6. bmse000825 Acetamide at BMRB [bmrb.io]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Acetamide [webbook.nist.gov]
- 9. Acetamide [webbook.nist.gov]
- 10. Acetamide(60-35-5) 13C NMR spectrum [chemicalbook.com]
- 11. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 12. 15862-46-1|this compound|BLD Pharm [bldpharm.com]
- 13. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 14. heteroletters.org [heteroletters.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. scirp.org [scirp.org]
- 20. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Bromine Atom in N-(5-bromopyridin-3-yl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-bromopyridin-3-yl)acetamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its bromine atom at the C5 position of the pyridine ring allows for a wide array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, detailing its participation in key C-C and C-N bond-forming reactions. This document includes summaries of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of this compound in research and development.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, in particular, offers a strategic point of functionalization through its bromine atom. This halogen is readily displaced in a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures. This guide will focus on the principal reactions that leverage the reactivity of this bromine atom, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
General Reactivity and Electronic Considerations
The bromine atom at the 5-position of the this compound ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom and the acetamido group influence the electronic properties of the ring, affecting the reactivity of the C-Br bond. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates the C-Br bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is a critical step in many cross-coupling catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1]
A general workflow for these reactions is depicted below:
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with a halide.[2] This reaction is widely used due to the stability and low toxicity of the boron reagents.[2]
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
| Heteroarylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good |
| Alkylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (2.2) | CsF | DME | 80 | 24 | Good |
Note: Yields are based on analogous systems and may vary for this compound.[3][4]
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 80-90 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[1] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aryl amines.[1]
Caption: Buchwald-Hartwig amination of this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Alkylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | Moderate to Good |
| Aniline Derivatives | Pd(OAc)₂ (1-5) | Xantphos (1-5) | Cs₂CO₃ | Dioxane | 110 | 12 | 40-51 |
| Ammonia equivalent | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | Toluene | 100 | 18 | Good |
Note: Yields are based on analogous systems and may vary for this compound.[5][6]
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) to a dry reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.[7]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[8][9]
Caption: Sonogashira coupling of this compound.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| Alkylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good |
| Silylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 80 | 12 | Good |
Note: Yields are based on analogous systems and may vary for this compound.[10]
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., DMF or THF), add the base (e.g., triethylamine).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture to the desired temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Other Cross-Coupling Reactions
The bromine atom in this compound can also participate in other important cross-coupling reactions, further expanding its synthetic utility.
-
Heck Reaction: Couples the bromopyridine with an alkene to form a substituted alkene.[11][12]
-
Stille Coupling: Reacts the bromopyridine with an organostannane reagent.[13][14]
-
Negishi Coupling: Involves the reaction with an organozinc reagent.[15][16]
-
Cyanation: Introduction of a nitrile group, often using a palladium catalyst and a cyanide source.[17][18]
Table 4: Overview of Other Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Heck | Alkene (e.g., acrylates, styrenes) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bonds; high stereoselectivity.[12] |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Tolerates a wide range of functional groups.[14][19] |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | High reactivity of organozinc reagents.[15][20] |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Provides access to valuable nitrile intermediates.[21][22] |
Conclusion
This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its bromine atom. The susceptibility of the C-Br bond to oxidative addition allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and cyanation reactions. This guide has provided an overview of these transformations, including representative experimental conditions and mechanistic diagrams, to serve as a valuable resource for researchers in drug discovery and materials science. The ability to readily introduce diverse substituents at the 5-position of the pyridine ring underscores the importance of this compound as a key building block in modern organic synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 10. scirp.org [scirp.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of N-(5-bromopyridin-3-yl)acetamide in the Synthesis of Novel Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-bromopyridin-3-yl)acetamide has emerged as a versatile and highly valuable building block in modern synthetic organic chemistry, particularly for the construction of novel and complex heterocyclic scaffolds. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom amenable to cross-coupling reactions, an acetamido group that can direct or participate in cyclization, and a pyridine core prevalent in pharmacologically active molecules—make it an ideal starting material for generating diverse molecular architectures. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of innovative heterocycles through key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate its practical application in research and drug development.
Introduction: The Versatility of the 3-Acetamidopyridine Scaffold
The pyridine ring is a fundamental structural motif in a vast number of FDA-approved drugs and biologically active compounds.[1] The nitrogen atom within the ring acts as a hydrogen bond acceptor and can engage in crucial π-π stacking interactions with biological targets, enhancing binding affinity and specificity.[1] Furthermore, the pyridine scaffold offers opportunities for chemical modification to fine-tune pharmacokinetic properties such as metabolic stability and cellular permeability.[1]
This compound, specifically, offers a synthetically advantageous handle at the 5-position. The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and amino substituents. This strategic functionalization is a cornerstone for building molecular complexity and accessing novel chemical space.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation.[2] this compound is an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures by reacting an organoboron compound with a halide.[3] this compound and its analogs readily participate in this reaction to yield substituted pyridines, which can serve as precursors to more complex heterocyclic systems.[4]
Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 75 |
| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 80 |
| 3 | 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 72 |
| 4 | 4-Fluorophenylboronic acid | N-[5-(4-Fluorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |
Note: The data is for a close structural analog, N-[5-bromo-2-methylpyridin-3-yl]acetamide, and provides a strong indication of expected yields for this compound under similar conditions.[4]
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the bromo-pyridine).
-
Reaction: Stir the mixture at 85–95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3][4]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, which are versatile intermediates for further transformations.[5] This reaction offers a direct method to introduce vinyl groups onto the pyridine ring of this compound.
Table 2: General Conditions for the Heck Reaction with Bromopyridines
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (1-5 mol %) |
| Ligand | PPh₃ (2-10 mol %) or Phosphine-free |
| Base | K₂CO₃, Et₃N, or other organic/inorganic bases |
| Solvent | DMF, NMP, or aqueous media |
| Temperature | 80-140 °C |
| Alkene | Styrene, acrylates, etc. (1.5 eq) |
Note: Conditions are generalized from protocols for similar bromopyridine substrates and may require optimization.[6]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 2 mol %), PPh₃ (e.g., 4 mol %), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Alkene Addition: Add an anhydrous solvent (e.g., DMF) followed by the alkene (1.5 eq) via syringe.
-
Reaction: Heat the mixture to 100–120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2] This reaction is instrumental in introducing primary or secondary amines at the 5-position of the pyridine ring, opening pathways to a wide range of nitrogen-containing heterocycles.[7]
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition |
| Catalyst Precursor | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) |
| Ligand | BINAP, Xantphos, or RuPhos (2-5 mol %) |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ (1.5-2.5 eq) |
| Solvent | Toluene, THF, or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Amine | Primary or secondary amine (1.1-1.5 eq) |
Note: These are general conditions derived from protocols for various bromopyridines and should be optimized for specific substrates.[7][8]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOtBu).
-
Reactant Addition: Add this compound (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine coupling partner (1.1-1.5 eq) via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to 100–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of N-(pyridin-3-yl)acetamide Derivatives as PIM-1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of N-(pyridin-3-yl)acetamide derivatives investigated as potential inhibitors of PIM-1 kinase, a key proto-oncogene implicated in various human cancers. While the initial topic of interest was N-(5-bromopyridin-3-yl)acetamide derivatives, the available scientific literature focuses on the SAR of the non-brominated N-(pyridin-3-yl)acetamide core. The insights derived from these studies, however, provide a crucial foundation for the future design of analogs, including those with halogen substitutions on the pyridine ring.
This document details the critical PIM-1 signaling pathway, summarizes quantitative biological data, outlines comprehensive experimental protocols for synthesis and evaluation, and presents logical workflows to guide further research in this area.
The PIM-1 Kinase Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that acts as a downstream effector of the JAK/STAT pathway, a critical signaling cascade initiated by cytokines and growth factors.[1][2] Upon activation, STAT transcription factors (primarily STAT3 and STAT5) translocate to the nucleus and induce the expression of target genes, including PIM1. The translated PIM-1 kinase then phosphorylates a multitude of downstream substrates involved in cell cycle progression, proliferation, and the inhibition of apoptosis.[3][4][5] Key targets include c-Myc, p21, and the pro-apoptotic protein Bad, making PIM-1 a significant target for cancer therapy.[3][4][5]
Structure-Activity Relationship (SAR) Analysis
A study involving a series of triazole-clubbed pyrimidine derivatives with an N-(pyridin-3-yl)acetamide core revealed their potential as anticancer agents through the inhibition of PIM-1 kinase. The compounds were evaluated for their cytotoxic activity against the A549 human lung cancer cell line.
Data Presentation
The following table summarizes the in vitro anticancer activity of the synthesized N-(pyridin-3-yl)acetamide derivatives.
| Compound ID | R-Group (Substitution on phenyl ring) | IC₅₀ (µM) against A549 Cells |
| RDg | 4-chloro | 15.70 |
| RDa | H | 88.27 |
| RDb | 2-chloro | 60.15 |
| RDc | 3-chloro | 45.32 |
| RDd | 2,4-dichloro | 30.88 |
| RDe | 3,4-dichloro | 25.19 |
| RDf | 2,5-dichloro | 28.71 |
| RDh | 4-fluoro | 70.43 |
| RDi | 4-bromo | 20.11 |
| RDj | 4-nitro | 35.64 |
| RDk | 4-methyl | 80.21 |
| RDl | 4-methoxy | 85.10 |
| RDm | 3,4,5-trimethoxy | 50.76 |
| Erlotinib | (Standard Drug) | 10.10 |
| Data extracted from a study on triazole-clubbed pyrimidine derivatives screened against the A549 lung cancer cell line.[6] |
Key SAR Insights
The analysis of the IC₅₀ values provides the following critical insights into the structure-activity relationship:
-
Halogen Substitution: The presence and position of halogen substituents on the terminal phenyl ring significantly influence cytotoxic activity.
-
The unsubstituted compound (RDa) showed the lowest activity (IC₅₀ = 88.27 µM).[6]
-
A single chloro-substitution was most effective at the para-position (RDg, 4-chloro) with an IC₅₀ of 15.70 µM, demonstrating the highest potency in the series.[6] Activity for ortho- (RDb) and meta- (RDc) chloro isomers was considerably lower.
-
Dichlorination generally improved activity over the unsubstituted analog, with the 3,4-dichloro derivative (RDe) being the most potent among the disubstituted compounds.[6]
-
A 4-bromo substitution (RDi) also conferred potent activity, comparable to the 4-chloro analog.[6]
-
-
Electronic Effects:
-
Electron-withdrawing groups (EWGs) like chloro, bromo, and nitro generally led to better activity than electron-donating groups (EDGs).
-
The potent 4-nitro derivative (RDj) outperformed compounds with EDGs like methyl (RDk) and methoxy (RDl), which had some of the lowest activities in the series.[6]
-
-
Steric Factors: The bulky 3,4,5-trimethoxy substitution (RDm) resulted in moderate activity, suggesting that steric hindrance might play a role in receptor binding.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-(pyridin-3-yl)acetamide derivatives.
General Synthesis of N-pyridin-3-yl Acetamide Derivatives
A common method for synthesizing amide derivatives involves the condensation reaction between an acid chloride and an amine.[7]
Materials:
-
Substituted phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
3-Aminopyridine
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as base)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in dry THF. In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in dry THF. Add the acid chloride solution dropwise to the 3-aminopyridine solution at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(pyridin-3-yl)acetamide derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction, which correlates with kinase activity.[8][9]
Materials:
-
Purified recombinant PIM-1 kinase
-
Kinase substrate (e.g., PIMtide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for positive and negative controls). Add 5 µL of a mixture containing PIM-1 kinase and the kinase substrate.
-
Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay) on A549 Cells
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10][11]
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Culture A549 cells to 70-80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. blazingprojects.com [blazingprojects.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
N-(5-bromopyridin-3-yl)acetamide: A Key Precursor for the Synthesis of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-bromopyridin-3-yl)acetamide is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom on the pyridine ring, make it an ideal precursor for the synthesis of a wide range of biologically active molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the development of potent kinase inhibitors, detailed experimental protocols, and a summary of the biological activities of its derivatives.
Introduction
The pyridine scaffold is a ubiquitous motif in numerous pharmaceuticals and biologically active compounds. The introduction of a bromine atom, as in this compound, provides a reactive handle for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. This precursor has gained prominence in the synthesis of targeted therapies, most notably as a key component in the development of BRAF inhibitors for the treatment of melanoma.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 3-amino-5-bromopyridine.
Experimental Protocol: Acetylation of 3-amino-5-bromopyridine
-
Materials:
-
3-amino-5-bromopyridine
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-amino-5-bromopyridine (1.0 eq) in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application in the Synthesis of BRAF Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of BRAF inhibitors, a class of targeted cancer therapeutics. The bromine atom allows for the key carbon-carbon bond formation, typically via a Suzuki-Miyaura cross-coupling reaction, to introduce the side chain necessary for potent BRAF inhibition. A prominent example is the synthesis of analogs of Vemurafenib, a BRAF V600E inhibitor.
Representative Experimental Workflow: Synthesis of a Vemurafenib Analog
The following diagram illustrates a typical workflow for the synthesis of a Vemurafenib analog, starting from a precursor similar to this compound.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of N-(5-bromopyridin-3-yl)acetamide with various arylboronic acids, a key transformation for the synthesis of novel pyridine derivatives with potential applications in drug discovery.[1] The N-acetyl group on the pyridine ring can influence the electronic properties and reactivity of the substrate, making a well-defined protocol essential for successful synthesis.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is adapted from a procedure for the structurally similar N-[5-bromo-2-methylpyridine-3-yl]acetamide and is expected to provide good to moderate yields for the target molecule.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5-2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.1-1.2 eq), and potassium phosphate (1.5-2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2 mL of dioxane and 0.5 mL of water per 0.1 g of the starting acetamide).[1]
-
Stir the reaction mixture at 85-95 °C for 15 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-arylpyridin-3-yl)acetamide.
Quantitative Data Summary
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids.[1] These values provide an estimate of the expected yields for the coupling of this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good |
| 3 | Phenylboronic acid | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | Moderate to Good |
Yields are reported as "moderate to good" in the source literature for a range of arylboronic acids.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling protocol detailed in this application note provides a reliable method for the synthesis of N-(5-arylpyridin-3-yl)acetamides. The reaction is expected to proceed with moderate to good yields under the specified conditions, offering a versatile route to a variety of substituted pyridine derivatives. This protocol serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel compounds for biological evaluation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromopyridin-3-yl)acetamide is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. These reactions are instrumental in the synthesis of novel compounds for drug discovery and development, as the pyridine scaffold is a common motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Source: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pre-catalysts, which are more stable and readily form the active Pd(0) species, are also commonly employed.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The optimal ligand depends on the specific coupling reaction and substrates. Common ligands include triphenylphosphine (PPh₃), Xantphos, and various biaryl phosphines like SPhos and XPhos.
-
Base: A base is required to facilitate the catalytic cycle, typically in the transmetalation or catalyst regeneration step. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Organic bases such as triethylamine (Et₃N) are also frequently used, particularly in Sonogashira and Heck reactions.
-
Solvent: The solvent must be appropriate for the specific reaction conditions and should be anhydrous and degassed to prevent catalyst deactivation. Common solvents include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl- or vinylboronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl structures.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate analogous to this compound. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF | 80 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(5-arylpyridin-3-yl)acetamide.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals.
Representative Data for Buchwald-Hartwig Amination
The following table provides typical reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives, which can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | THF | 65 | 16 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | NaOtBu | Dioxane | 100 | 12 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add LiHMDS (1.5 eq) portion-wise.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(5-aminopyridin-3-yl)acetamide derivative.
Caption: Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is a reliable method for the synthesis of arylalkynes.
Representative Data for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of bromopyridine derivatives.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 6 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ | Acetonitrile | 80 | 8 | 78 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(5-alkynylpyridin-3-yl)acetamide.
Heck Reaction: Formation of C-C Double Bonds
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between this compound and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes.
Representative Data for Heck Reaction
The following table shows representative conditions for the Heck reaction of a closely related substrate, 2-acetamido-5-bromopyridine.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | 85 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 16 | 70 |
| 3 | Ethylene (gas) | Pd(OAc)₂ (1) | P(o-tol)₃ (3.3), BINAP (0.25) | Et₃N | Acetonitrile | 90 | - | 72 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried pressure vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.01 eq), and P(o-tol)₃ (0.02 eq).
-
Evacuate the vessel and backfill with argon or nitrogen.
-
Add anhydrous acetonitrile, triethylamine, and the alkene (1.5 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(5-vinylpyridin-3-yl)acetamide derivative.
Caption: Overview of cross-coupling reactions.
Synthesis of Biaryl Pyridines Using N-(5-bromopyridin-3-yl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl pyridines utilizing N-(5-bromopyridin-3-yl)acetamide as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are pivotal in the construction of carbon-carbon and carbon-nitrogen bonds in modern medicinal chemistry.
Introduction
Biaryl pyridine scaffolds are prevalent in a wide range of pharmaceuticals and biologically active compounds. The ability to efficiently synthesize these structures is therefore of significant interest to the drug development community. This compound is a versatile intermediate, with the bromine atom serving as a handle for cross-coupling reactions and the acetamide group providing a point for further functionalization or acting as a key pharmacophoric element. This document outlines reliable protocols for the coupling of this intermediate with aryl boronic acids (Suzuki-Miyaura) and aryl amines (Buchwald-Hartwig) to generate a diverse library of biaryl pyridine derivatives.
Key Synthetic Pathways
Two primary palladium-catalyzed cross-coupling reactions are highlighted for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyridine ring and an aryl group, using an arylboronic acid as the coupling partner.
-
Buchwald-Hartwig Amination: This method constructs a carbon-nitrogen bond, linking an aryl amine to the pyridine core.
The general reaction schemes are depicted below.
Application Notes and Protocols for N-(5-bromopyridin-3-yl)acetamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(5-bromopyridin-3-yl)acetamide as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols detailed herein focus on the application of this versatile intermediate in the development of inhibitors for critical oncology targets, including Polo-like kinase 1 (PLK1) and Tyrosine Threonine Kinase (TTK).
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The presence of a bromine atom on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in constructing the complex molecular architectures characteristic of modern kinase inhibitors. The acetamide moiety can participate in crucial hydrogen bonding interactions within the kinase active site, contributing to the inhibitor's potency and selectivity. This document outlines the synthesis of kinase inhibitors targeting PLK1 and TTK, both of which are key regulators of the cell cycle and are frequently overexpressed in various cancers.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized using methodologies applicable to this compound.
Table 1: Inhibitory Activity of a Representative PLK1 Inhibitor
| Compound ID | Kinase Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 |
Note: Data for K22, a potent PLK4 inhibitor with a similar structural motif, is presented to illustrate the potential of this chemical space.[1]
Table 2: Inhibitory Activity of a Representative TTK Inhibitor
| Compound ID | Kinase Target | IC50 (nM) |
| CFI-400936 | TTK | 3.6 |
Note: CFI-400936 contains an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide core, highlighting the utility of the acetamide moiety in potent TTK inhibition.
Signaling Pathways
Polo-like Kinase 1 (PLK1) Signaling Pathway
PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3][4] Its overexpression is a hallmark of many cancers and is often associated with poor prognosis.[5] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for therapeutic intervention.
Caption: PLK1 Signaling Pathway in Cell Cycle Progression.
Tyrosine Threonine Kinase (TTK) Signaling Pathway
TTK, also known as Mps1, is a dual-specificity kinase that is a key component of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[6] In cancer cells, which often exhibit chromosomal instability, the SAC is frequently upregulated, and these cells become dependent on TTK for survival. Therefore, inhibiting TTK is a promising strategy to selectively kill cancer cells.
Caption: TTK Signaling in the Spindle Assembly Checkpoint.
Experimental Protocols
Protocol 1: Synthesis of N-(5-(1H-indazol-5-yl)pyridin-3-yl)acetamide (A Representative Kinase Inhibitor Intermediate)
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a protected indazole boronic acid pinacol ester.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2 (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield N-(5-(1H-indazol-5-yl)pyridin-3-yl)acetamide.
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PLK1 or TTK)
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules targeting key cancer-related kinases such as PLK1 and TTK. The protocols and data presented in these application notes serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[1] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of numerous biologically active compounds. The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to efficiently introduce amino groups onto a pyridine ring via the Buchwald-Hartwig amination is a key strategy in drug discovery and lead optimization.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of N-(5-bromopyridin-3-yl)acetamide. While specific quantitative data for this exact substrate is not extensively published, the provided protocols and data tables are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.[1][2]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[3][4]
Data Presentation: Typical Reaction Conditions and Yields
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of various bromopyridines, which can be used as a guide for the reaction of this compound.
Table 1: Representative Conditions for the Amination of Bromopyridines with Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 88 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 92 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | Josiphos (4) | K₃PO₄ | Dioxane | 110 | 85 |
Data is representative and based on reactions with structurally similar bromopyridines.[5]
Table 2: Representative Conditions for the Amination of Bromopyridines with Aromatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 91 |
| 3 | Indole | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Toluene | 110 | 78 |
| 4 | 2-Aminopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 82 |
Data is representative and based on reactions with structurally similar bromopyridines.[5][6]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination is depicted below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of novel substituted aminopyridines, which are of significant interest in pharmaceutical research and development. The provided application notes and protocols, based on well-established precedents for similar substrates, offer a comprehensive guide for researchers. Careful optimization of reaction parameters is crucial for achieving high yields and purity, thereby enabling the efficient generation of diverse chemical libraries for drug discovery programs.
References
Application Notes and Protocols for Sonogashira Coupling of N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3] N-(5-bromopyridin-3-yl)acetamide is a valuable building block in medicinal chemistry, and its derivatization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential therapeutic applications. These application notes provide detailed protocols and conditions for the successful Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[4] Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts.[5][6]
Experimental Protocols
Herein, we provide two representative protocols for the Sonogashira coupling of this compound: a standard protocol using a palladium/copper co-catalyst system and a copper-free protocol.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of terminal alkynes and generally provides good to excellent yields.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF or THF, followed by triethylamine and the terminal alkyne.[7]
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the terminal alkyne.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-alkynylpyridin-3-yl)acetamide.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of diynes (Glaser coupling).[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, cataCXium A) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, DMF/H₂O)[9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction flask, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction to the desired temperature (typically between 60-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9][10]
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure product.
Data Presentation
The following table summarizes representative reaction conditions for the Sonogashira coupling of various aryl bromides, which can be adapted for this compound.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 | 96 | [8][11] |
| 2 | 5-Bromopyrimidine | 3-Hydroxyprop-1-yne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 3 | 82 | [7] |
| 3 | 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2) | None | Cs₂CO₃ (2) | 2-MeTHF | RT | 48 | Moderate | [10] |
| 4 | Iodopyridines | Various | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (excess) | DMF | 65 | - | 71-95 | [12] |
| 5 | Heteroaryl bromides | Terminal acetylenes | --INVALID-LINK--₂ | None | K₂CO₃ | DMF/H₂O | 100 | 3 | - | [9] |
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(5-bromopyridin-3-yl)acetamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of N-(5-bromopyridin-3-yl)acetamide as a fragment in fragment-based drug discovery (FBDD). Due to the limited publicly available bioactivity data for this specific fragment, this document presents a hypothetical case study targeting a well-characterized protein kinase. The protocols and data herein are representative of a typical FBDD workflow and are intended to serve as a practical guide for researchers utilizing similar pyridine-based fragments in their discovery campaigns.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug discovery.[1] Unlike traditional high-throughput screening (HTS) which screens large, complex molecules, FBDD utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets.[1] The core principle is that the binding of these low-complexity fragments can be more readily optimized into potent, drug-like candidates with favorable physicochemical properties.
The FBDD process generally follows these key stages:
-
Fragment Library Design and Curation: Assembling a diverse collection of low molecular weight fragments.
-
Fragment Screening: Employing sensitive biophysical techniques to identify fragments that bind to the target protein.
-
Hit Validation and Characterization: Confirming the binding of fragment hits and determining their binding affinity and mode.
-
Structure-Guided Elaboration: Utilizing structural data (e.g., from X-ray crystallography) to grow or merge fragment hits into more potent lead compounds.
This compound is a suitable candidate for an FBDD library due to its low molecular weight (215.05 g/mol ), adherence to the "Rule of Three" (Molecular weight < 300, cLogP < 3, H-bond donors/acceptors < 3), and the presence of a versatile pyridine scaffold common in kinase inhibitors. The bromine atom provides a vector for synthetic elaboration.
Hypothetical Case Study: Targeting MAP Kinase p38α
For the purpose of these application notes, we will consider a hypothetical scenario where this compound has been identified as a hit against Mitogen-Activated Protein Kinase p38α , a key enzyme in a cellular signaling pathway involved in inflammation and other diseases.
p38α Signaling Pathway
The diagram below illustrates a simplified p38α signaling cascade, which can be modulated by inhibitors binding to the kinase.
References
Application Notes: Continuous Flow Synthesis of N-(5-bromopyridin-3-yl)acetamide
Introduction
N-(5-bromopyridin-3-yl)acetamide is a key building block and intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure is a common motif in molecules targeting a range of biological pathways. Traditional batch synthesis methods for N-acetylation can present challenges related to temperature control for the often exothermic reaction, mixing efficiency, and scalability. Continuous flow chemistry offers a superior alternative, providing enhanced heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and streamlined optimization and production.[1]
This document details a robust and scalable protocol for the continuous flow synthesis of this compound via the N-acetylation of 3-amino-5-bromopyridine with acetic anhydride. The described methodology leverages the precise control of reaction parameters offered by flow chemistry to achieve high yield and purity.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 3-amino-5-bromopyridine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, yielding the desired this compound product and acetic acid as a byproduct. The reaction is typically rapid and exothermic.
Caption: Reaction scheme for the N-acetylation of 3-amino-5-bromopyridine.
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
3-Amino-5-bromopyridine (≥98%)
-
Acetic Anhydride (≥99%)
-
Acetonitrile (HPLC grade, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Two independent high-precision syringe pumps or HPLC pumps
-
Static mixer (T-mixer or Y-mixer)
-
Coil reactor (e.g., 10 mL PFA or stainless steel tubing)
-
Temperature-controlled reactor housing (e.g., oil bath, heating block)
-
Back-Pressure Regulator (BPR), (e.g., 100 psi / ~7 bar)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Reagent Preparation
-
Reagent Stream A: Prepare a 1.0 M solution of 3-amino-5-bromopyridine by dissolving 17.3 g of the solid in anhydrous acetonitrile to a final volume of 100 mL.
-
Reagent Stream B: Use neat acetic anhydride (≥99%).
Continuous Flow System Setup and Protocol
-
Assembly: Assemble the flow chemistry setup as depicted in the workflow diagram below. Connect the outlet of the two pumps to the inlets of a T-mixer. Connect the outlet of the mixer to the inlet of the 10 mL coil reactor. Place the coil reactor within the temperature-controlled housing. Connect the reactor outlet to the BPR, and the BPR outlet to a collection flask containing a magnetic stirrer and 100 mL of chilled saturated NaHCO₃ solution.
-
System Priming: Prime both pumps with their respective reagent streams to ensure no air bubbles are present in the lines.
-
Parameter Setting: Set the reactor temperature to 80 °C. Set the BPR to 100 psi.
-
Reaction Initiation: Start pumping Reagent Stream A (3-amino-5-bromopyridine solution) at a flow rate of 0.4 mL/min and Reagent Stream B (acetic anhydride) at a flow rate of 0.1 mL/min. This corresponds to a total flow rate of 0.5 mL/min and a residence time of 20 minutes in the 10 mL reactor.
-
Steady State and Collection: Allow the system to run for at least two residence times (40 minutes) to reach a steady state before collecting the product. The output stream is quenched directly into the stirred, chilled NaHCO₃ solution.
-
Workup:
-
Once collection is complete, transfer the contents of the collection flask to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified further by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if required.
Data Presentation
The following table summarizes representative data from a hypothetical optimization study for the continuous flow synthesis of this compound. The study evaluates the impact of temperature, residence time, and stoichiometry on reaction yield.
| Entry | Temp. (°C) | Flow Rate (A/B, mL/min) | Residence Time (min) | Acetic Anhydride (Equivalents) | Isolated Yield (%) |
| 1 | 60 | 0.8 / 0.2 | 10 | 2.6 | 85 |
| 2 | 80 | 0.8 / 0.2 | 10 | 2.6 | 94 |
| 3 | 100 | 0.8 / 0.2 | 10 | 2.6 | 96 |
| 4 | 80 | 0.4 / 0.1 | 20 | 2.6 | 98 |
| 5 | 80 | 1.6 / 0.4 | 5 | 2.6 | 89 |
| 6 | 80 | 0.4 / 0.05 | 22.2 | 1.3 | 91 |
Concentration of 3-amino-5-bromopyridine (Stream A) was kept constant at 1.0 M. Reactor Volume = 10 mL.
Mandatory Visualization
Caption: Workflow for the continuous synthesis of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of N-(5-bromopyridin-3-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of N-(5-bromopyridin-3-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed below are designed for scalability, safety, and efficiency, making them suitable for industrial and research settings.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the bromine atom on the pyridine ring allows for a variety of subsequent cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the synthesis of diverse and complex molecular architectures[1][2][3]. This document outlines a robust and scalable two-step synthesis protocol starting from 3-amino-5-bromopyridine.
Chemical Properties and Safety Information
-
IUPAC Name: this compound[4]
-
Molecular Weight: 215.05 g/mol [4]
-
Appearance: Off-white to light brown crystalline solid
-
Purity: Typically ≥98%[4]
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[4]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]
Protocol 1: Scale-up Synthesis of this compound
This protocol details the acetylation of 3-amino-5-bromopyridine using acetic anhydride in a suitable solvent. The procedure is adapted from general methods for the large-scale synthesis of related compounds and is optimized for yield and purity[6][7].
Reaction Scheme
Caption: Acetylation of 3-amino-5-bromopyridine.
Materials and Equipment
-
10 L glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel
-
3-amino-5-bromopyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus
Experimental Procedure
-
Reactor Setup: Charge the 10 L reactor with 3-amino-5-bromopyridine (1.0 kg, 5.78 mol).
-
Dissolution: Add dichloromethane (5 L) to the reactor and stir the mixture at room temperature until all the solid has dissolved.
-
Acetylation: Slowly add acetic anhydride (0.65 L, 6.94 mol) to the solution via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 30°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, slowly and carefully add saturated sodium bicarbonate solution (4 L) to quench the excess acetic anhydride. Caution: CO₂ evolution will occur.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 1 L).
-
Washing: Combine the organic layers and wash with brine (2 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (200 g), stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Process Workflow
Caption: Scale-up synthesis workflow.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-amino-5-bromopyridine | [7] |
| Reagent | Acetic Anhydride | [7] |
| Solvent | Dichloromethane | [7] |
| Scale | 1.0 kg | [6] |
| Typical Yield | 85-95% | [6] |
| Purity (Post-Recrystallization) | >98% (by HPLC) | [4] |
| Reaction Time | 2-4 hours | N/A |
| Reaction Temperature | Room Temperature (<30°C) | N/A |
Protocol 2: Derivatization via Suzuki Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with various arylboronic acids. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing a library of derivatives[1][2].
Reaction Scheme
Caption: Suzuki cross-coupling reaction.
Materials and Equipment
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon gas supply
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Experimental Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (10.0 g, 46.5 mmol), the corresponding arylboronic acid (1.2 eq, 55.8 mmol), and the base (2.0 eq, 93.0 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq, 1.4 mmol).
-
Solvent Addition: Add anhydrous solvent (200 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of celite to remove the catalyst.
-
Washing: Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(5-arylpyridin-3-yl)acetamide derivative.
Suzuki Coupling Workflow
Caption: Suzuki coupling and purification workflow.
Quantitative Data for Representative Suzuki Coupling
| Parameter | Value | Reference |
| Substrate | This compound | [1] |
| Coupling Partner | Phenylboronic Acid | [1] |
| Catalyst | Pd(PPh₃)₄ | N/A |
| Base | K₂CO₃ | N/A |
| Solvent | 1,4-Dioxane | [3] |
| Typical Yield | 70-90% | [1] |
| Purity (Post-Chromatography) | >97% (by HPLC) | N/A |
| Reaction Time | 8-16 hours | [3] |
| Reaction Temperature | 90°C | N/A |
Disclaimer: These protocols are intended for use by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood. The scalability of these reactions should be assessed with caution, and appropriate engineering controls should be implemented for large-scale production.
References
- 1. N-(5-bromo-2-acetamidopyridin-3-yl)acetamide | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. aobchem.com [aobchem.com]
- 6. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103601745A - Preparation method of commonly used acetamidopyridine boronic acid pinacol ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with N-(5-bromopyridin-3-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of N-(5-bromopyridin-3-yl)acetamide. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low to no yield in the Suzuki coupling of this compound. What are the most common causes?
Low yields in Suzuki couplings with bromopyridine substrates like this compound are a common issue and can be attributed to several factors:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, thereby inhibiting its catalytic activity.[1][2]
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-deficient pyridine ring may be less reactive, leading to a slow oxidative addition step, which is often rate-determining.[1][2]
-
Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product.[1][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.[2]
-
Poor Reagent Quality: Degradation or impurities in starting materials, catalyst, or solvents can significantly impact the reaction outcome.[2]
Q2: What are the primary side reactions I should be aware of, and how can I minimize them?
The most prevalent side reactions in this context are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[1][4][5] This is often exacerbated by excess water, high temperatures, or an unsuitable base.[2][5]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[3][5] The presence of oxygen often promotes the homocoupling of boronic acids.[1][3]
-
Dehalogenation (Protodebromination): The bromine atom on the pyridine ring is replaced by a hydrogen atom.[2][3][5]
Q3: How does the acetamide group on the pyridine ring influence the reaction?
The N-acetamide group is an electron-withdrawing group, which can influence the reactivity of the C-Br bond. While electron-withdrawing groups can sometimes make the oxidative addition step easier, the overall electronic nature of the substituted pyridine ring is complex. Additionally, the amide functionality itself could potentially interact with the palladium catalyst, although this is less common than interference from the pyridine nitrogen.
Troubleshooting Guide
Issue: Low to No Conversion of Starting Material
If you observe that your starting material, this compound, is largely unreacted, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst from the Buchwald or Fu labs.[2] |
| Inefficient Oxidative Addition | Screen different phosphine ligands. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are known to facilitate oxidative addition with challenging heteroaryl halides.[1][3] Increasing the reaction temperature may also help, but monitor for decomposition.[2] |
| Poor Quality Boronic Acid | Use a high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable pinacol ester.[1][3] |
| Catalyst Inhibition | Employ bulky phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center and prevent coordination by the pyridine nitrogen.[1] |
Issue: Formation of Multiple Products and Low Yield of Desired Product
If your reaction mixture shows the formation of multiple products with only a small amount of the desired coupled product, side reactions are likely the culprit.
| Observed Side Product | Potential Cause | Suggested Solution |
| Significant Arene (from Boronic Acid) | Protodeboronation | Use anhydrous solvents.[1] Screen milder bases (e.g., K₂CO₃, KF).[2] Minimize reaction time and temperature. |
| Significant Biaryl (from Boronic Acid) | Homocoupling | Ensure rigorous degassing of the reaction mixture and solvents.[1][2] Run the reaction under a strict inert atmosphere (Nitrogen or Argon). |
| Significant Pyridine (Dehalogenated Starting Material) | Dehalogenation | Try a different ligand or a milder base. Lowering the reaction temperature may also help.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a starting point and should be optimized for the specific boronic acid being used.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, DMF, often with water)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[4]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., Argon) three to four times.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).[1][2] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Recommended Starting Conditions for Optimization
The following table provides suggested starting points for screening reaction conditions.
| Parameter | Condition 1 (General) | Condition 2 (For Challenging Substrates) |
| Catalyst | PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None (dppf is the ligand) | SPhos (4 mol%) |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ (3 eq.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) |
| Temperature | 90 °C | 110 °C |
Visualized Workflows and Logic
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Palladium-Catalyzed Coupling of N-(5-bromopyridin-3-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed coupling of N-(5-bromopyridin-3-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in palladium-catalyzed coupling reactions?
A1: The primary challenges with this compound stem from the electronic properties of the pyridine ring and the presence of the amino and acetamido groups. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[1]
Q2: What are the most common side reactions observed in the Suzuki-Miyaura coupling of this compound?
A2: The most prevalent side reactions include:
-
Homocoupling of the boronic acid: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct, which consumes the reagent and complicates purification.[2][3] The presence of oxygen and the use of Palladium(II) precatalysts are the most common causes of homocoupling.[2][3]
-
Hydrodehalogenation (or Protodebromination): This is a side reaction where the bromo group on the pyridine ring is replaced by a hydrogen atom.[1][4] This can be promoted by the presence of palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.[4]
-
Protodeboronation: This involves the hydrolysis of the boronic acid starting material back to its corresponding arene, a reaction often accelerated by high temperatures and prolonged reaction times in aqueous basic conditions.[1]
Q3: Can the acetamido group on my substrate interfere with the coupling reaction?
A3: While the primary amino group is known to coordinate with palladium, the acetamido group is generally less problematic. However, under certain conditions, the amide functionality could potentially interact with the catalyst. For Suzuki coupling reactions involving substrates with labile protons, such as primary amines, using the acetyl-protected form (acetamide) can be a strategy to improve yields and avoid side reactions.[5][6]
Q4: I am observing a black precipitate in my reaction. What is it and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[7] This leads to a decrease in the concentration of the active homogeneous catalyst, resulting in a lower reaction rate and incomplete conversion. The formation of palladium black can be caused by impurities, inappropriate solvent choice, or incorrect temperature.
Q5: What is the general reactivity order for aryl halides in palladium-catalyzed coupling reactions?
A5: The reactivity of the aryl halide is significantly impacted by the carbon-halogen bond strength, which decreases in the order C-Cl > C-Br > C-I.[4] Consequently, the general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[8] Therefore, aryl bromides like this compound are typically more reactive than the corresponding chlorides but less reactive than the iodides.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Catalyst Inhibition/Deactivation | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2] Consider using palladium precatalysts designed for challenging substrates. | The pyridine nitrogen can coordinate to the palladium center. Bulky ligands can sterically hinder this coordination and promote the desired catalytic cycle.[1] |
| Low Reactivity of the C-Br Bond | Increase the reaction temperature. Switch to a more active catalyst system (e.g., different ligand or palladium source). | The electron-donating amino group can decrease the rate of oxidative addition. More forcing conditions or a more active catalyst may be required.[1] |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | Ensuring all components are sufficiently soluble is crucial for efficient reaction kinetics. |
| Incomplete Reaction | Increase reaction time and monitor by TLC or LC-MS. Consider a higher catalyst loading (e.g., from 2 mol% to 5 mol%). | The reaction may be sluggish due to the substrate's electronic properties. |
Issue 2: Significant Formation of Homocoupling Byproduct (Ar'-Ar')
| Parameter | Recommended Change | Effect on Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)[2][3] | Decrease | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[2] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[2][3] | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[2] |
| Boronic Acid Derivative | Use Pinacol or MIDA boronate esters.[2] | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[2] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump.[2] | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[2] |
Issue 3: Presence of Hydrodehalogenated Byproduct
| Potential Cause | Troubleshooting Recommendation | Rationale | | :--- | :--- | :--- | :--- | | Formation of Pd-H Species | Avoid solvents that can act as hydride sources (e.g., alcohols like isopropanol).[4] Use anhydrous solvents. | Certain solvents can be a source of hydride for the formation of Pd-H intermediates, leading to hydrodehalogenation.[4] | | Base | Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF).[2][4] | The choice of base can influence the formation of Pd-H species. Milder, non-coordinating bases are sometimes beneficial.[2] | | Ligand | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[4] | These ligands can accelerate the reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[4] | | Reaction Temperature | Lower the reaction temperature and extend the reaction time. | Higher temperatures can sometimes favor side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Homocoupling in Suzuki Coupling
Modification to Protocol 1:
-
Degassing: Before adding reagents, thoroughly degas the solvent by sparging with argon for 30 minutes or by using the freeze-pump-thaw method (3 cycles).[2][3]
-
Palladium Source: Use a Pd(0) precatalyst like Pd₂(dba)₃ (1-2 mol%) with an appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).[2]
-
Boronic Acid Addition: If homocoupling is still significant, dissolve the arylboronic acid in a small amount of the reaction solvent and add it slowly to the reaction mixture over 1-2 hours using a syringe pump.[2]
Visualizations
Reaction Scheme and Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for challenging electron-deficient bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient bromopyridines challenging substrates for Suzuki coupling?
A1: Electron-deficient bromopyridines present unique challenges in Suzuki coupling reactions for several reasons. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[1][2] This interference can disrupt the catalytic cycle. Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond, potentially slowing down the crucial oxidative addition step, which is often the rate-determining step in the reaction.[1][3]
Q2: What are the most common side reactions observed in the Suzuki coupling of electron-deficient bromopyridines?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or its derivatives, where the boron group is replaced by a hydrogen atom. This is often promoted by excess water, high temperatures, or a non-optimal base.[2][3][4]
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct or the coupling of two bromopyridine molecules. The presence of oxygen is a common promoter of boronic acid homocoupling.[2][3]
-
Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can occur at high temperatures in the presence of certain phosphine ligands and bases.[2][3]
Q3: How can I minimize protodeboronation of my boronic acid?
A3: To minimize protodeboronation, it is advisable to use anhydrous solvents and consider more stable boron reagents such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][4] Additionally, using milder bases like KF or K₂CO₃ and minimizing reaction time and temperature can be beneficial.[2]
Q4: What is the role of the base in the Suzuki coupling reaction?
A4: The base is a critical component of the Suzuki coupling reaction. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[2][5][6] The choice and strength of the base can significantly impact the reaction rate and yield.
Troubleshooting Guide
Problem 1: Low to no product yield, with starting materials largely consumed.
-
Question: My reaction shows consumption of the starting materials, but the yield of the desired product is very low. What could be the issue?
-
Answer: This scenario often points towards the formation of side products. The most likely culprits are protodeboronation of the boronic acid and homocoupling.[2][3] To address this, ensure your reaction is thoroughly degassed to remove any oxygen, which can promote homocoupling.[2] Using anhydrous solvents and more stable boronic esters can mitigate protodeboronation.[1] Also, consider that the pyridine nitrogen might be inhibiting the catalyst; employing bulky phosphine ligands like SPhos or XPhos can shield the palladium center and improve catalytic activity.[1]
Problem 2: The reaction is not proceeding, and starting materials are recovered.
-
Question: My TLC/LC-MS analysis shows that the starting materials are not being consumed. What should I investigate?
-
Answer: A stalled reaction often indicates an issue with the catalyst activity or the reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated. Ensure your palladium source is of good quality and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst.[2]
-
Inefficient Oxidative Addition: The C-Br bond of your bromopyridine may be less reactive, leading to a slow oxidative addition step.[1] Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can help overcome this barrier.[1]
-
Suboptimal Conditions: The combination of base, solvent, and temperature may not be ideal. A screening of these parameters is often necessary. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2] The solvent system, typically a mixture of an organic solvent and water, must be chosen to ensure all reagents are sufficiently soluble.[2]
-
Problem 3: Significant formation of homocoupling byproducts is observed.
-
Question: I am observing a significant amount of homocoupled products in my reaction mixture. How can I suppress this side reaction?
-
Answer: Homocoupling is frequently caused by the presence of oxygen, which promotes the self-coupling of boronic acids.[2]
-
Thorough Degassing: It is critical to meticulously degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[2]
-
Stoichiometry Control: Adding the bromopyridine in a slight excess can sometimes help to suppress the homocoupling of the boronic acid.[2]
-
Catalyst Loading: In some cases, lowering the palladium catalyst loading may be beneficial.[2]
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions for the Suzuki coupling of electron-deficient bromopyridines to guide the selection of starting parameters.
Table 1: Catalyst and Ligand Systems for Challenging Couplings
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[7] | 1-2[7] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[7] | 1-2[7] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood, a good starting point.[7] | 2-5[7][8] |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable and robust for a range of substrates.[7] | 2-5[9] |
Table 2: Common Bases and Solvents
| Base | Recommended Solvent System(s) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | Often effective for challenging couplings due to its strength and solubility.[2][10] |
| K₂CO₃ | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A commonly used, milder base.[2][6] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | A strong base that can be effective when others fail.[2] |
| KF | 1,4-Dioxane/H₂O | A milder base that can help minimize protodeboronation.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Bromopyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Electron-deficient bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[8]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)[8]
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the electron-deficient bromopyridine, the arylboronic acid derivative, and the base.[4]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three to five times to ensure all oxygen is removed.[4][8]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[4][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Inhibition in N-(5-bromopyridin-3-yl)acetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition by pyridine nitrogen in cross-coupling reactions involving N-(5-bromopyridin-3-yl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is resulting in low to no yield. What is the likely cause?
A1: A common issue with substrates like this compound is catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle. This is a well-documented phenomenon, particularly for pyridine-containing substrates.[1][2] Other potential causes include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or the presence of oxygen.[2]
Q2: How can I overcome catalyst inhibition by the pyridine nitrogen?
A2: The most effective strategy is to use sterically bulky and electron-rich phosphine ligands. These ligands coordinate to the palladium center, shielding it and sterically hindering the coordination of the pyridine nitrogen.[2] Commonly successful ligands for this purpose include Buchwald ligands such as SPhos, XPhos, and RuPhos.[2]
Q3: My reaction has stalled. How can I determine if the catalyst has been deactivated?
A3: Reaction monitoring by techniques like TLC or LC-MS can indicate a stalled reaction if the starting material is no longer being consumed. Catalyst deactivation can manifest as the formation of palladium black (inactive aggregated palladium). If you observe this, it is a strong indicator of catalyst decomposition.
Q4: Besides ligand choice, what other reaction parameters can I adjust to improve my yield?
A4: Optimizing the base, solvent, and temperature is crucial.
-
Base: The choice of base is critical for activating the boronic acid (in Suzuki reactions) or deprotonating the amine (in Buchwald-Hartwig reactions).[2] For challenging couplings, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2]
-
Solvent: A solvent system that ensures the solubility of all reactants is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water are common for Suzuki reactions.[2] For Buchwald-Hartwig aminations, anhydrous toluene or dioxane are frequently used.
-
Temperature: Increasing the reaction temperature (typically 80-110 °C) can often improve yields for sluggish reactions, but be mindful that higher temperatures can also lead to increased side product formation.[2]
Issue 2: Significant Side Product Formation
Q5: I am observing a significant amount of homocoupling product from my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A5: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2] Rigorous degassing of your reaction mixture and solvents is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[2] Using a slight excess of the this compound can also help to suppress the homocoupling of the boronic acid.[2]
Q6: I am seeing evidence of protodeboronation of my boronic acid. What can I do to prevent this?
A6: Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially in the presence of water and at elevated temperatures. To mitigate this, ensure you are using anhydrous solvents where appropriate. Alternatively, consider using more stable boron reagents such as boronic esters (e.g., pinacol esters) or MIDA boronates, which are less prone to protodeboronation.
Q7: In my Buchwald-Hartwig amination, I am observing hydrodehalogenation of my starting material. How can I avoid this?
A7: Hydrodehalogenation (replacement of the bromine with a hydrogen) can occur as a side reaction. This can sometimes be minimized by changing the ligand, using a milder base, or lowering the reaction temperature.
Data Presentation
Suzuki-Miyaura Coupling of this compound Analogues
The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. These results provide a strong starting point for optimizing the reaction of the structurally similar this compound.[3]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 89 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 6 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |
| 7 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 72 |
Buchwald-Hartwig Amination of Bromopyridine Analogues
Specific quantitative data for the Buchwald-Hartwig amination of this compound is limited in the literature. The following table provides representative conditions and outcomes for the amination of structurally similar bromopyridines, which can serve as a guide for reaction optimization.
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 82-95 |
| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| 3 | n-Hexylamine | [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | Toluene | 100 | 75-85 |
| 4 | Indole | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 70-80 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar N-[5-bromo-2-methylpyridine-3-yl]acetamide.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material) via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general protocol and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling with N-(5-bromopyridin-3-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving N-(5-bromopyridin-3-yl)acetamide. The focus is on preventing the common side reaction of boronic acid homocoupling to ensure high yields and purity of the desired biaryl product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing the formation of the boronic acid homocoupling byproduct.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of homocoupled boronic acid byproduct | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3][4] 2. Use of a Pd(II) precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to cause homocoupling before the catalytic cycle begins.[1][3][5] 3. Inappropriate ligand selection: Some ligands may not sufficiently stabilize the Pd(0) catalyst or promote the desired cross-coupling over homocoupling. | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Methods include sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes or performing freeze-pump-thaw cycles.[1][3][6] 1b. Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere.[1][3] 2a. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II).[1][5] 2b. Add a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent such as potassium formate (1-2 equivalents) to help generate and maintain the Pd(0) state.[2][7][8] 3. Ligand Screening: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired reductive elimination and sterically hinder the formation of intermediates leading to homocoupling.[1][5][6] |
| Low yield of the desired cross-coupled product | 1. Catalyst inhibition: The pyridine nitrogen in this compound can coordinate to the palladium center, inhibiting its catalytic activity.[6] 2. Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, reducing the amount available for cross-coupling.[6][9] 3. Inefficient oxidative addition: The C-Br bond on the pyridine ring may be less reactive, leading to a slow rate-determining step.[6] | 1. Use Bulky Ligands: Employing bulky phosphine ligands can shield the palladium center and prevent coordination with the pyridine nitrogen.[6] 2a. Use Anhydrous Solvents: Ensure solvents are dry to minimize hydrolysis of the boronic acid.[6] 2b. Stable Boronic Acid Derivatives: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to protodeboronation.[1][6] 3. Optimize Reaction Conditions: Increase the reaction temperature or screen different palladium catalysts and ligands to facilitate oxidative addition.[6] |
| Reaction fails to go to completion | 1. Catalyst deactivation: The palladium catalyst may become deactivated over the course of the reaction. 2. Inappropriate base or solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[8] | 1. Use a Pre-catalyst: Consider using a stable pre-catalyst that generates the active Pd(0) species in situ.[10] 2. Screening of Bases and Solvents: Test different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water) to find the optimal conditions for your specific substrates.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid, leading to a lower yield of the desired N-substituted pyridinyl biaryl product, and the homocoupled product can be difficult to separate during purification.[1][3]
Q2: How does oxygen contribute to the homocoupling of boronic acids?
A2: Dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1][2][3] Therefore, rigorous degassing of all solvents and maintaining an inert atmosphere throughout the experiment is crucial.[1][6]
Q3: Can my choice of palladium catalyst influence the amount of homocoupling?
A3: Yes. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, can lead to homocoupling as it can directly react with the boronic acid.[1][5] It is often preferable to use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle for cross-coupling.[1][5]
Q4: What role do ligands play in preventing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, can promote the desired reductive elimination step of the cross-coupling cycle over the pathways that lead to homocoupling.[1][5] Their steric bulk can also hinder the formation of intermediates required for the homocoupling reaction.[9]
Q5: Are there any alternative boron reagents that are less prone to homocoupling?
A5: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions, including homocoupling.[1] These reagents provide a slower, controlled release of the boronic acid into the catalytic cycle, which can help to minimize undesired side reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is adapted from a similar reported procedure for a substituted N-(bromopyridin-yl)acetamide.[11]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 1.5 - 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-95 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions to Minimize Homocoupling
This protocol incorporates best practices to suppress the homocoupling of boronic acids.
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.2 equivalents)
-
Pd(0) precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 equivalents)
-
Mild reducing agent (e.g., Potassium formate, 1.5 equivalents)
-
Rigorously degassed anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Rigorous Degassing: Sparge the anhydrous solvent with Nitrogen or Argon for at least 30 minutes prior to use.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, the base, and the potassium formate.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.
-
Solvent and Ligand Addition: Add the degassed solvent and the phosphine ligand via syringe.
-
Catalyst Addition: Add the Pd(0) precatalyst under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Protodeboronation side reactions in Suzuki coupling of pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protodeboronation in Suzuki coupling reactions involving pyridine moieties.
Troubleshooting Guide
Low yields and the formation of undesired byproducts are common hurdles in the Suzuki-Miyaura coupling of pyridines, largely due to the competing protodeboronation side reaction. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired coupled product with significant formation of the corresponding (deboronated) pyridine byproduct. | Protodeboronation of the Pyridine Boronic Acid: The C-B bond of the pyridine boronic acid is susceptible to cleavage by a proton source (like water), especially with 2-pyridylboronic acids.[1][2] This is often the most significant side reaction.[3] | 1. Switch to a more stable boron reagent: - MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that provide a slow release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[1][2] - Pinacol esters: More stable than boronic acids and a common alternative.[2][4] - Organotrifluoroborates (R-BF3K): Offer increased stability and can suppress protodeboronation.[2][5] 2. Optimize Reaction Conditions: - Use a milder base: Strong bases can promote protodeboronation. Consider using K₃PO₄, Cs₂CO₃, or CsF instead of NaOH or KOH.[4] - Lower the reaction temperature: Higher temperatures accelerate protodeboronation.[4] If catalyst activity allows, run the reaction at a lower temperature (e.g., room temperature to 60 °C). - Control water content: While some water can be beneficial, excess water is a proton source. Use anhydrous solvents, but be aware that complete exclusion might slow the desired reaction.[4] |
| Reaction is sluggish or incomplete, even with a stable boronic ester. | 1. Poor Catalyst Activity or Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[5] The catalyst may also be deactivated by oxygen. 2. Low Reactivity of Coupling Partner: Aryl chlorides are less reactive than bromides or iodides.[5] | 1. Use a highly active catalyst system: Employing a more efficient catalyst can accelerate the desired cross-coupling to outcompete protodeboronation.[4] Consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[5] 2. Ensure an inert atmosphere: Thoroughly degas solvents and reagents to prevent catalyst oxidation.[1] 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[1] 4. Increase reaction temperature: For unreactive partners like aryl chlorides, a higher temperature may be necessary to overcome the activation energy for oxidative addition.[5] |
| Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). | Homocoupling of Boronic Acid or Aryl Halide: This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[5] | 1. Ensure a thoroughly inert atmosphere. [1] 2. Adjust stoichiometry: A slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[1] 4. Use a Pd(0) source or an efficient precatalyst. [5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2][6] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and forming a byproduct that can complicate purification.[2] Pyridine boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this reaction due to the influence of the basic nitrogen atom in the ring.[2]
Q2: What is the underlying mechanism that makes 2-pyridylboronic acid so unstable?
A2: Unlike many other arylboronic acids, 2-pyridylboronic acid is most unstable under neutral pH conditions.[2] At neutral pH, it can form a zwitterionic species which is highly reactive and undergoes rapid, unimolecular cleavage of the C-B bond.[2][6] Counterintuitively, both acidic and basic conditions can slow down this decomposition pathway by shifting the equilibrium away from this reactive zwitterion.[1][2]
Q3: How can I quantify the amount of protodeboronation occurring in my reaction?
A3: The extent of protodeboronation can be quantified by monitoring the reaction mixture over time using ¹H NMR spectroscopy. By integrating the signals corresponding to the starting material, the desired product, and the protodeboronated byproduct, you can determine their relative ratios.[2] Using an internal standard allows for the calculation of concentrations, reaction rates, and the amount of material lost to the side reaction.[2]
Q4: Are there alternatives to boronic acids for the Suzuki coupling of pyridines?
A4: Yes, besides the more stable boronic esters and trifluoroborates, other coupling partners can be used. For instance, pyridine-2-sulfinates have been shown to be highly effective substitutes for pyridine-2-boronic acids, offering superior stability and higher yields in palladium-catalyzed cross-coupling reactions.[7]
Q5: Can additives be used to suppress protodeboronation?
A5: For some 2-pyridyl systems, the addition of copper(I) or copper(II) salts has been reported to stabilize the boron reagent and reduce decomposition.[2]
Data Presentation
Table 1: Relative Stability of Pyridine Boron Reagents
This table provides a qualitative comparison of the stability of different boron reagents used in Suzuki coupling, which is a key factor in mitigating protodeboronation.
| Boron Reagent Type | General Stability | Propensity for Protodeboronation | Key Advantages |
| Boronic Acids | Low (especially 2-pyridyl) | High | Commercially available, no prior preparation needed. |
| Pinacol Boronic Esters | Moderate | Moderate | More stable than boronic acids, often commercially available.[2][4] |
| Organotrifluoroborates | High | Low | Increased stability, effective at suppressing protodeboronation.[2][5] |
| MIDA Boronates | Very High | Very Low | Highly stable, crystalline solids; enables "slow release" of boronic acid.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate
This protocol provides a starting point for challenging couplings where protodeboronation is a primary concern.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine-MIDA boronate, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in the anhydrous solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles: Suzuki Coupling vs. Protodeboronation
Caption: Competing pathways: The desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation side reaction.
Troubleshooting Workflow for Low Yield in Pyridine Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Purification challenges of N-(5-bromopyridin-3-yl)acetamide reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of N-(5-bromopyridin-3-yl)acetamide. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the acetylation of 3-amino-5-bromopyridine. This is typically achieved by reacting 3-amino-5-bromopyridine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Several impurities can arise from the reaction, including:
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Unreacted 3-amino-5-bromopyridine: Incomplete reaction can leave the starting material in your crude product.
-
Diacetylated byproduct (N,N-diacetyl-5-bromopyridin-3-amine): Over-acetylation can lead to the formation of a diacetyl derivative, especially with a large excess of the acetylating agent or prolonged reaction times.
-
Hydrolysis products: If the reaction workup involves acidic or basic aqueous conditions, the desired acetamide can hydrolyze back to 3-amino-5-bromopyridine and acetic acid.[1][2][3][4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting amine and the appearance of the product spot. A typical eluent system for this analysis is a mixture of ethyl acetate and hexanes.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize ("oils out") | The solution is supersaturated, or the melting point of the impure product is below the solution temperature. The solvent system may be inappropriate. | - Re-heat the solution to dissolve the oil. - Add a small amount of a solvent in which the compound is more soluble to reduce supersaturation, then cool slowly. - Try a different solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). |
| Low recovery of pure product | - Too much solvent was used for recrystallization. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Use a pre-heated funnel for hot filtration to prevent the product from crashing out. |
| Colored crystals | The presence of colored impurities. | - Perform a hot filtration with activated charcoal before allowing the solution to cool and crystallize. |
| No crystals form upon cooling | - The solution is not saturated. - Nucleation has not been initiated. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask at the liquid-air interface with a glass rod. - Add a seed crystal of the pure product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | The eluent system is not optimal. | - Optimize the eluent system using TLC first. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. - Employ a gradient elution, starting with a less polar mixture and gradually increasing the polarity. |
| Product does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Broad or tailing peaks | - The compound is interacting with the acidic silica gel. - The column is overloaded. | - Add a small amount of a base like triethylamine (0.1-1%) to the eluent to neutralize the silica gel. - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the acetylation of 3-amino-5-bromopyridine.
Materials:
-
3-amino-5-bromopyridine
-
Acetic anhydride
-
Pyridine
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
Data Presentation
The following table summarizes typical, albeit illustrative, quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Crude Product | Purified Product (Recrystallization) | Purified Product (Column Chromatography) |
| Yield (%) | 90-95 | 75-85 | 70-80 |
| Purity (by HPLC, %) | 85-90 | >98 | >99 |
| Key Impurities (%) | 3-amino-5-bromopyridine (5-10%), Diacetylated byproduct (1-3%) | <0.5% | <0.1% |
Visualizations
References
Impact of base and solvent choice on N-(5-bromopyridin-3-yl)acetamide reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-bromopyridin-3-yl)acetamide. The following sections detail the impact of base and solvent choice on its reactivity in common cross-coupling reactions, offering solutions to potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound in synthetic chemistry?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex substituted pyridine derivatives. The two most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are crucial in medicinal chemistry for the synthesis of novel drug candidates.
Q2: How does the acetamide group influence the reactivity of the C-Br bond?
A2: The acetamide group is an electron-withdrawing group, which can influence the reactivity of the C-Br bond in palladium-catalyzed reactions. While electron-deficient aryl halides are generally good substrates for oxidative addition to the palladium catalyst, the nitrogen atom in the pyridine ring and the amide functionality can also act as a ligand for the palladium center, potentially leading to catalyst inhibition. Careful selection of ligands is often necessary to mitigate this effect.
Q3: Which bases are recommended for Suzuki coupling with this compound?
A3: For Suzuki coupling reactions with this compound and its analogues, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a commonly used and effective base.[1] Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed, and the optimal choice may depend on the specific boronic acid and solvent system used.
Q4: What are the best solvents for Buchwald-Hartwig amination of this compound?
A4: Aprotic solvents are typically used for Buchwald-Hartwig amination reactions. Toluene and 1,4-dioxane are common and effective choices. Tetrahydrofuran (THF) can also be used, though it may sometimes result in lower yields. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. 2. Low Reaction Temperature: Insufficient energy for oxidative addition. 3. Poor Reagent Quality: Degradation of the boronic acid or aryl halide. | 1. Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Use a pre-catalyst for more reliable generation of the active species. 2. Cautiously increase the reaction temperature in 10°C increments. 3. Use freshly purchased or purified reagents. |
| Significant Debromination of Starting Material | 1. Presence of a Hydride Source: Certain solvents or impurities can act as hydride donors. 2. High Reaction Temperature: Can promote side reactions. | 1. Ensure all solvents are anhydrous. Consider switching to a non-protic solvent if using an alcohol. 2. Optimize the reaction by lowering the temperature and extending the reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Promotes the oxidative homocoupling of the boronic acid. 2. Incomplete Reduction of Pd(II) Precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. If using a Pd(II) source, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species. |
| Formation of Unidentified Byproducts | 1. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. 2. Side Reactions of the Acetamide Group: The amide functionality may not be stable to the reaction conditions. | 1. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. 2. While generally stable, consider using a milder base if side reactions involving the acetamide group are suspected. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center. 2. Inactive Catalyst: The active Pd(0) species is oxygen-sensitive. 3. Suboptimal Base: The chosen base may not be strong enough or may be sterically hindered. | 1. Switch to a bulkier, more electron-rich ligand such as a biarylphosphine (e.g., XPhos, SPhos) to promote the desired catalytic cycle. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. 3. For less reactive amines, a stronger base like sodium tert-butoxide (NaOtBu) may be required. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended. |
| Hydrodehalogenation (Debromination) | 1. High Reaction Temperature. 2. Choice of Base: Strong, sterically hindered bases can sometimes promote this side reaction. | 1. Lower the reaction temperature. 2. Screen weaker or less sterically hindered bases. |
| Poor Solubility of Reagents | The starting materials or base may not be fully dissolved in the chosen solvent. | Screen alternative solvents like 1,4-dioxane or THF to improve solubility. |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
Note: The original research paper describes the yields as "moderate to good". Specific percentage yields were not provided in the text.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the synthesis of similar pyridine derivatives.[1]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄) (1.5-2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., Argon).
-
Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring for at least 15 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture and dilute the filtrate with ethyl acetate.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-arylpyridin-3-yl)acetamide.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a suitable base (e.g., sodium tert-butoxide, 1.5-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4-5 mol%).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: N-(5-bromopyridin-3-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproducts and other common issues encountered during the synthesis of N-(5-bromopyridin-3-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the acylation of 3-amino-5-bromopyridine with an acetylating agent such as acetic anhydride or acetyl chloride. Pyridine or another non-nucleophilic base is often used as a solvent and to neutralize the acid generated during the reaction.[1][2]
Q2: What are the potential byproducts in this reaction?
A2: The primary potential byproducts include:
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N,N-diacetylated product (N-acetyl-N-(5-bromopyridin-3-yl)acetamide): This can form when the initially formed acetamide is further acetylated.[3]
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Unreacted 3-amino-5-bromopyridine: Incomplete reaction can leave starting material in the product mixture.
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Hydrolysis product (3-amino-5-bromopyridine): If the reaction mixture is exposed to aqueous acidic or basic conditions during workup for a prolonged period, the acetamide product can hydrolyze back to the starting amine.
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Over-brominated impurities: If the starting material, 3-amino-5-bromopyridine, is not pure, it may contain di-brominated species (e.g., 3-amino-2,5-dibromopyridine) which can then be acetylated to form the corresponding acetamide byproduct.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting material (3-amino-5-bromopyridine) is more polar than the product (this compound), so the product will have a higher Rf value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the purity of the starting amine. - Use a slight excess of the acetylating agent. |
| Product loss during workup. | - Ensure proper pH control during extraction. - Minimize the duration of contact with aqueous acid or base to prevent hydrolysis. | |
| Presence of Diacetylated Byproduct | Use of a large excess of acetylating agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acetylating agent. |
| High reaction temperature or prolonged reaction time. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Presence of Unreacted Starting Material | Insufficient acetylating agent. | - Use a slight excess of the acetylating agent. |
| Short reaction time or low temperature. | - Increase the reaction time or temperature and monitor by TLC. | |
| Product Hydrolyzes During Workup | Prolonged exposure to acidic or basic aqueous solutions. | - Perform extractions quickly and efficiently. - Use mild acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO3) solutions for washing. |
| Presence of Over-brominated Byproducts | Impure starting material (3-amino-5-bromopyridine). | - Purify the starting material by recrystallization or column chromatography before use.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-amino-5-bromopyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Once the reaction is complete, dilute the mixture with DCM.
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Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Removal of Diacetylated Byproduct
If a significant amount of the diacetylated byproduct is formed, it can be removed by selective hydrolysis.
Procedure:
-
Dissolve the crude product mixture in a mixture of methanol and water.
-
Add a catalytic amount of a mild base, such as potassium carbonate (K2CO3), and stir the mixture at room temperature.
-
Monitor the hydrolysis of the diacetylated product to the desired mono-acetylated product by TLC. The diacetylated product is less polar than the mono-acetylated product.
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Once the diacetylated spot has disappeared, neutralize the mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate to yield the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for product purification.
References
Improving the regioselectivity of reactions with N-(5-bromopyridin-3-yl)acetamide
Welcome to the technical support center for reactions involving N-(5-bromopyridin-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges in achieving regioselectivity and high yields in cross-coupling and other functionalization reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenge arises from the pyridine nitrogen, which can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, leading to low or no product yield. This effect is a common issue with pyridine-containing substrates in cross-coupling reactions.
Q2: Which position on the this compound ring is most likely to react in a cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reaction is highly regioselective at the carbon-bromine (C-Br) bond at the C5 position. The C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst compared to the C-H or C-N bonds of the pyridine ring under typical reaction conditions.
Q3: How do the electronic properties of the acetamido group influence the reactivity of this compound?
A3: The acetamido group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle, which is often rate-determining, more challenging compared to electron-deficient pyridines. However, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.
Q4: Can I perform a Suzuki-Miyaura coupling with this compound?
A4: Yes, Suzuki-Miyaura coupling is a viable method for creating a new carbon-carbon bond at the C5 position. Studies on closely related analogs, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, have shown that these reactions can proceed with moderate to good yields.[1] The choice of a suitable palladium catalyst and a bulky phosphine ligand is crucial for success.
Q5: Is it possible to perform a Buchwald-Hartwig amination with this substrate?
A5: Yes, the Buchwald-Hartwig amination is a powerful tool for forming a carbon-nitrogen bond at the C5 position of this compound. While specific protocols for this exact substrate are not extensively documented, general protocols for the amination of bromopyridines can be successfully adapted. The reaction is expected to be highly regioselective at the C-Br bond.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If your Suzuki-Miyaura reaction is resulting in low or no yield, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion | Catalyst inhibition by pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst. | Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands shield the palladium center and prevent pyridine coordination. |
| Reaction stalls or is slow | Inefficient oxidative addition: The C-Br bond on the electron-rich pyridine ring can be less reactive, leading to a slow oxidative addition step. | Increase the reaction temperature (e.g., to 85-95 °C). Use more electron-rich and bulky ligands to facilitate oxidative addition. |
| Formation of byproducts | Protodeboronation of boronic acid: This side reaction consumes the boronic acid and reduces the yield of the desired product. | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable. |
| Low yield despite conversion | Inappropriate base or solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate. | Screen different bases such as K₃PO₄ or Cs₂CO₃. A common solvent system is a mixture of 1,4-dioxane and water.[1] |
Issue 2: Challenges in Buchwald-Hartwig Amination
For difficulties encountered during Buchwald-Hartwig amination, refer to the following guide.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Catalyst Poisoning: Similar to the Suzuki reaction, the pyridine nitrogen can poison the palladium catalyst. | Utilize sterically hindered biarylphosphine ligands like XPhos or RuPhos to mitigate catalyst inhibition. |
| Reaction does not go to completion | Suboptimal Ligand Choice: The ligand is crucial for catalyst stability and activity. An inappropriate ligand may not be effective. | Screen a variety of ligands. For primary amines, bulky biarylphosphine ligands are often effective. For secondary amines, ligands like BINAP or dppf may be suitable. |
| Side reactions or decomposition | Incorrect Base Selection: The strength and nature of the base are critical. A weak base may not facilitate deprotonation, while a very strong base could cause side reactions. | Common bases for this reaction include NaOtBu, Cs₂CO₃, and K₃PO₄. The optimal base may depend on the specific amine used. |
| Inconsistent results | Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are sensitive to air and moisture. | Ensure all reagents are pure, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
Experimental Protocols
The following protocols are adapted from successful procedures for structurally similar compounds and provide a strong starting point for your experiments.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
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Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%) or other suitable palladium catalyst
-
K₃PO₄ (2.0 - 2.5 equivalents)
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1,4-Dioxane and Water (4:1 v/v)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄.
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Seal the vessel and evacuate and backfill with an inert gas three times.
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Add the degassed 1,4-dioxane and water solvent mixture via syringe.
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Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Structurally Similar Substrate (N-[5-bromo-2-methylpyridine-3-yl]acetamide): [1]
| Arylboronic Acid | Yield (%) |
| Phenylboronic acid | 75 |
| 4-Methylphenylboronic acid | 80 |
| 4-Methoxyphenylboronic acid | 82 |
| 4-Chlorophenylboronic acid | 72 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
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This compound
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Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%) or other suitable palladium precatalyst
-
XPhos (4 mol%) or other suitable bulky phosphine ligand
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NaOtBu (1.4 equivalents) or other suitable base
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Anhydrous, degassed toluene or 1,4-dioxane
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Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, the palladium precatalyst, the ligand, and the base to a dry reaction vessel.
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Add the anhydrous, degassed solvent.
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Seal the vessel and heat the mixture to 80-110 °C with stirring.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the product by column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to NMR and Mass Spectrometry Analysis of N-(5-bromopyridin-3-yl)acetamide
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of synthesized compounds are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of N-(5-bromopyridin-3-yl)acetamide. While specific, publicly available spectral data for this exact compound is limited, this guide leverages data from structurally similar molecules to provide a robust analytical framework.
This guide will delve into the expected spectral characteristics of this compound, potential synthesis byproducts, and a comparison with alternative analytical techniques. Detailed experimental protocols are provided to aid in the replication and validation of these analytical methods.
Unveiling the Molecular Structure: NMR and Mass Spectrometry Data
The primary methods for characterizing this compound are ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide orthogonal information, offering a comprehensive picture of the molecule's identity and purity.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of a publicly available, assigned spectrum for this compound, the following tables present predicted chemical shifts based on the analysis of similar bromopyridine and acetamide compounds. These predictions serve as a benchmark for researchers analyzing this molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | d | ~2.0 |
| H-4 | 8.2 - 8.4 | t | ~2.0 |
| H-6 | 8.8 - 9.0 | d | ~2.0 |
| -NH | 8.0 - 9.0 | br s | - |
| -CH₃ | 2.1 - 2.3 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 138 - 141 |
| C-4 | 125 - 128 |
| C-5 | 118 - 121 |
| C-6 | 148 - 151 |
| C=O | 168 - 171 |
| -CH₃ | 23 - 26 |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of this compound (C₇H₇BrN₂O, MW: 215.05 g/mol ) and identifying potential impurities. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two major peaks separated by 2 Da (M and M+2).
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 216.0, 218.0 | Molecular ion peak with isotopic pattern for Bromine. |
| [M-COCH₃]⁺ | 173.0, 175.0 | Loss of the acetyl group. |
| [C₅H₃BrN]⁺ | 157.9, 159.9 | Fragmentation of the pyridine ring. |
Visualizing the Analytical Workflow
To effectively analyze this compound, a structured workflow is essential. The following diagram illustrates the key steps from sample preparation to data analysis.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information, particularly for purity assessment.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural information, identification of isomers and impurities. | Non-destructive, highly reproducible, quantitative. | Lower sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | High sensitivity, can be coupled with chromatography for complex mixtures. | Isomers can be difficult to distinguish, can be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. | High resolution, quantitative, well-established methods. | Requires a suitable chromophore for UV detection. |
| Gas Chromatography (GC) | Purity assessment for volatile impurities. | High resolution for volatile compounds. | Not suitable for non-volatile compounds. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Br). | Provides fundamental compositional data. | Does not provide structural information, requires a pure sample. |
Detailed Experimental Protocols
Reproducible and accurate data relies on well-defined experimental protocols. The following sections provide detailed methodologies for NMR and mass spectrometry analysis.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
Logical Relationships in Spectral Interpretation
The interpretation of NMR and MS data involves a logical process of correlating observed signals with the molecular structure. The following diagram illustrates this relationship.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently determine the structure and purity of this compound, ensuring the integrity of their research and development efforts.
Comparing the reactivity of N-(5-bromopyridin-3-yl)acetamide with other bromopyridine isomers
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate starting material is critical for the success of a synthetic route. Bromopyridines are a versatile class of building blocks, but the position of the bromine atom and other substituents on the pyridine ring dramatically influences reactivity. This guide provides a comparative analysis of N-(5-bromopyridin-3-yl)acetamide and other bromopyridine isomers, focusing on their performance in widely used palladium-catalyzed cross-coupling reactions.
General Principles of Bromopyridine Reactivity
The reactivity of the carbon-bromine (C-Br) bond in bromopyridines is primarily governed by the electronic influence of the ring nitrogen. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed reactions.[1] This effect is most pronounced at the positions ortho (2-) and para (4-) to the nitrogen, making the carbon atom at these positions more electrophilic.[1][2]
Consequently, the general order of reactivity for simple bromopyridine isomers in many common cross-coupling reactions is: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para-position, leading to high reactivity.[1]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can sometimes lead to coordination with the palladium catalyst, which may inhibit the reaction or necessitate the use of specialized ligands.[1]
-
3-Bromopyridine: The C3-Br bond is the least activated as the electronic influence of the nitrogen at the meta-position is weaker.[1] This results in slower reaction rates and often requires more forcing conditions to achieve high yields.[1]
This compound, the focus of this guide, has a bromine atom at the 5-position. Its reactivity is electronically similar to that of 3-bromopyridine. The acetamido group at the 3-position is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the C-Br bond, potentially making it marginally less reactive than unsubstituted 3-bromopyridine in oxidative addition.
Comparative Reactivity in Cross-Coupling Reactions
The utility of bromopyridines as synthetic intermediates is most evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] The oxidative addition of the aryl halide to the palladium(0) catalyst is generally the rate-determining step in these catalytic cycles.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of bromopyridine isomers in this reaction clearly illustrates their electronic differences. Studies show that under identical conditions, 4-bromopyridine typically provides the highest yields, followed by 2-bromopyridine, and then 3-bromopyridine.[1] this compound is expected to show reactivity comparable to, or slightly less than, 3-bromopyridine, often requiring optimized catalysts and conditions for high conversion.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | ~85-95 |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70-85 |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 | 6 | >95 |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 16 | ~65-80* |
Note: Yields are approximate and can vary significantly with specific reaction conditions, catalysts, and substrates.[1] Data for this compound is an estimate based on the reactivity of similar 3,5-substituted pyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] The reactivity trend among bromopyridine isomers is consistent with other cross-coupling reactions. The less reactive 3- and 5-bromopyridines often require more electron-rich and sterically hindered phosphine ligands to promote efficient catalytic turnover.[1][3]
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with Aniline
| Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~80-90 |
| 3-Bromopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~75-88 |
| 4-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | >90 |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | ~70-85* |
Note: Yields are approximate and can vary. The choice of ligand and base is crucial for success, especially for less reactive isomers.[1][3] Data for this compound is an estimate based on established procedures for similar substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is generally tolerant of many functional groups but the reactivity of the bromopyridine isomer remains a key factor. The 3- and 5-bromo isomers typically require higher temperatures or more active catalyst systems to achieve yields comparable to the 2- and 4-bromo isomers.[4][5]
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridine Isomers with Phenylacetylene
| Isomer | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | ~85-95 |
| 3-Bromopyridine | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100 | 12 | ~70-85 |
| 4-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 4 | >95 |
| This compound | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 90 | 16 | ~65-80* |
Note: Yields are approximate and can vary.[1][4] Copper co-catalysis is standard but copper-free conditions have also been developed. Data for this compound is an estimate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add the bromopyridine isomer (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).[1] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL) is added via syringe. The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C). The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[6] The bromopyridine isomer (1.0 mmol) and anhydrous, degassed solvent (e.g., Toluene, 5 mL) are added. Finally, the amine (1.2 mmol) is added via syringe. The flask is sealed and the mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C).[3][6] The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.[3] The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.[6]
General Protocol for Sonogashira Coupling
To a degassed solution of the bromopyridine isomer (1.0 mmol) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 ratio, 6 mL), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%) are added.[5] The terminal alkyne (1.1 mmol) is then added dropwise via syringe. The reaction mixture is stirred at room temperature or heated as required (typically 25-100 °C) for the specified time.[4][5] Progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]
Visualizations
Caption: Factors influencing the reactivity of bromopyridine isomers.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
The choice of a bromopyridine isomer has profound implications for the efficiency and success of a synthetic route. The reactivity is dictated by the position of the bromine relative to the ring nitrogen, with the general trend being 4- > 2- > 3-bromopyridine. This compound, having a bromine atom at a meta-like position, is among the less reactive isomers. Achieving high yields with this substrate typically requires carefully selected, often more active, catalyst systems, tailored ligands, and potentially more forcing conditions such as higher temperatures and longer reaction times. This comparative guide provides researchers and drug development professionals with the foundational data and protocols needed to make informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing yields.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to N-(5-bromopyridin-3-yl)acetamide and N-(5-chloropyridin-3-yl)acetamide in Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of a vast array of pharmaceuticals and complex molecules. The choice of the halide in the coupling partner is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of N-(5-bromopyridin-3-yl)acetamide and N-(5-chloropyridin-3-yl)acetamide in Suzuki coupling reactions, supported by experimental data.
Executive Summary
In the landscape of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this compound generally exhibits superior reactivity compared to its chloro-analogue, N-(5-chloropyridin-3-yl)acetamide. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.
Consequently, Suzuki couplings with this compound can often be achieved under milder reaction conditions, with shorter reaction times, and with a broader range of standard palladium catalysts. In contrast, the coupling of N-(5-chloropyridin-3-yl)acetamide typically necessitates more specialized and reactive catalyst systems, often employing bulky and electron-rich phosphine ligands, to achieve comparable yields.
Reactivity and Performance Comparison
The fundamental difference in reactivity between the bromo- and chloro-substituted pyridines lies in the strength of the carbon-halogen bond. The C-Br bond is weaker and therefore more readily cleaved during the oxidative addition of the palladium catalyst, which is the initial and often rate-limiting step in the Suzuki coupling cycle.
While direct comparative studies under identical conditions for this compound and N-(5-chloropyridin-3-yl)acetamide are not extensively available in the literature, data from closely related analogues and general principles of Suzuki couplings provide a clear picture of their relative performance.
Data Presentation: Suzuki Coupling Yields
The following table summarizes representative yields for Suzuki coupling reactions of analogues of the title compounds. It is important to note that reaction conditions are not identical and serve to illustrate the general performance of each class of halide.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | Moderate to Good |
| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | N-(4-boronophenyl)acetamide | PdCl₂(dtbpf) | K₂CO₃ | Dioxane/H₂O | 100 / 2 (Microwave) | 68[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the coupling of bromo- and chloro-substituted pyridylacetamides, based on literature precedents for structurally similar compounds.
Protocol 1: Suzuki Coupling of this compound (Representative)
This protocol is adapted from the successful coupling of the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (1.5 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Stir the reaction mixture at 85-95 °C for over 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter the mixture, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of N-(5-chloropyridin-3-yl)acetamide (Representative)
This protocol is a generalized procedure for the coupling of less reactive heteroaryl chlorides and may require optimization for specific substrates.
Materials:
-
N-(5-chloropyridin-3-yl)acetamide
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-6 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed) or Toluene
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine N-(5-chloropyridin-3-yl)acetamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).
-
In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent.
-
Add the pre-formed catalyst to the Schlenk flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to a temperature between 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than for the bromo-analogue.
-
Upon completion, follow a similar workup and purification procedure as described in Protocol 1.
Signaling Pathways and Experimental Workflows
To visually represent the underlying chemical processes and experimental designs, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A comparative experimental workflow for the Suzuki coupling of the two substrates.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and N-(5-chloropyridin-3-yl)acetamide for Suzuki couplings has clear implications. The bromo-derivative is the more reactive and versatile substrate, often leading to higher yields under milder conditions with less specialized catalysts. However, the chloro-derivative may be a more cost-effective starting material. The successful coupling of N-(5-chloropyridin-3-yl)acetamide is achievable but typically requires more rigorous optimization of reaction conditions, including the use of highly active palladium-ligand systems and potentially higher reaction temperatures. The selection between these two building blocks will ultimately depend on a balance of factors including desired yield, reaction scalability, and the cost of starting materials and catalysts.
References
Acetamide Protecting Group: Enhancing Pyridine Cross-Coupling Efficiency
A comparative guide for researchers, scientists, and drug development professionals on the strategic use of the acetamide protecting group in palladium-catalyzed cross-coupling reactions of aminopyridines.
In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the pyridine motif is a ubiquitous and vital scaffold. The functionalization of the pyridine ring, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry. However, the presence of an amino substituent on the pyridine ring introduces significant challenges, frequently leading to poor yields and reaction failure. This guide provides a comprehensive comparison of Suzuki-Miyaura cross-coupling reactions on aminopyridines with and without the use of an acetamide protecting group, supported by experimental data, to illustrate the profound positive impact of this strategy.
The Challenge of Unprotected Aminopyridines in Cross-Coupling
The primary difficulty in utilizing unprotected aminopyridines in cross-coupling reactions stems from the electronic properties of the substrate. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stalling the catalytic cycle.[1] Consequently, reactions with unprotected aminopyridines often result in low to moderate yields and may require higher catalyst loadings or specialized, bulky ligands to achieve success.[1]
The Acetamide Solution: A Robust Strategy for Enhanced Yields
Protecting the amino group as an acetamide is a robust strategy to mitigate these issues. The acetyl group withdraws electron density from the nitrogen atom, reducing its ability to coordinate with and inhibit the palladium catalyst. This simple modification can lead to a dramatic improvement in reaction outcomes, providing higher yields and greater reliability.
The overall workflow for this strategy involves three key steps: protection of the aminopyridine as an acetamide, the palladium-catalyzed cross-coupling reaction, and subsequent deprotection to reveal the desired functionalized aminopyridine.
Caption: General workflow for the acetamide-protected cross-coupling of aminopyridines.
Quantitative Comparison: Unprotected vs. Acetamide-Protected Suzuki Coupling
A study by Rasool et al. provides a direct comparison of the Suzuki-Miyaura coupling yields for 5-bromo-2-methylpyridin-3-amine (unprotected) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (protected) with a variety of arylboronic acids. The data clearly demonstrates the superior performance of the acetamide-protected substrate.[2]
| Entry | Arylboronic Acid | Unprotected Yield (%)[2] | Acetamide-Protected Yield (%)[2] |
| 1 | Phenylboronic acid | 65 | 78 |
| 2 | 4-Methylphenylboronic acid | 68 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 70 | 85 |
| 4 | 4-Chlorophenylboronic acid | 62 | 75 |
| 5 | 4-Fluorophenylboronic acid | 60 | 72 |
| 6 | 3-Nitrophenylboronic acid | 55 | 68 |
| 7 | 2-Methylphenylboronic acid | 63 | 76 |
| 8 | 2-Methoxyphenylboronic acid | 66 | 80 |
| 9 | Naphthalene-1-boronic acid | 64 | 77 |
As the data illustrates, the use of the acetamide protecting group consistently leads to significantly higher yields across a range of electronically and sterically diverse arylboronic acids.
Alternative Protecting Groups
While acetamide is a highly effective and economical choice, other protecting groups can also be employed for aminopyridines in cross-coupling reactions.
-
tert-Butoxycarbonyl (Boc): This is another common amine protecting group. It is generally stable to the basic conditions of the Suzuki coupling and can be removed under acidic conditions.[3]
-
p-Methoxyphenyl (PMP): The PMP group is also used to protect amines and is typically removed under oxidative conditions.[4]
The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule with the required deprotection conditions.
Experimental Protocols
Below are representative experimental protocols for the N-acetylation, Suzuki cross-coupling, and deprotection steps.
Protocol 1: N-Acetylation of an Aminopyridine
This protocol is a general procedure for the protection of an aminopyridine using acetic anhydride.[5][6][7]
Materials:
-
2-Amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 eq) and acetic anhydride (2.5-3.0 eq).
-
Warm the reaction mixture to 70°C with stirring for 2 hours.
-
After 2 hours, cool the mixture to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain N-(4-methylpyridin-2-yl)acetamide.
Caption: N-Acetylation of an aminopyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide
This protocol is adapted from Rasool et al. (2017).[2]
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 eq)
-
1,4-Dioxane
-
Water
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and water (approximately 1/4 of the volume of 1,4-dioxane).
-
Heat the mixture at 85-95°C for 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Hydrolysis of the Acetamide Protecting Group
This is a general procedure for the acidic hydrolysis of an acetamide.
Materials:
-
N-Aryl acetamide
-
Hydrochloric acid (e.g., 6M)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the N-aryl acetamide in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Acidic hydrolysis of the acetamide group.
Conclusion
The use of an acetamide protecting group is a simple, cost-effective, and highly efficient strategy to overcome the challenges associated with the palladium-catalyzed cross-coupling of aminopyridines. As demonstrated by the comparative data, this approach consistently leads to higher yields and provides a more reliable and robust method for the synthesis of functionalized aminopyridine derivatives. For researchers in drug discovery and materials science, the adoption of this protecting group strategy can significantly streamline synthetic routes and improve access to novel and valuable molecular architectures.
References
Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N-(5-bromopyridin-3-yl)acetamide Derivatives
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is a critical step in chemical research and pharmaceutical development. This guide provides an objective comparison between the "gold standard," single-crystal X-ray crystallography, and alternative spectroscopic methods for the structural validation of N-(5-bromopyridin-3-yl)acetamide derivatives.
While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are indispensable for routine characterization, X-ray crystallography provides unparalleled, unambiguous proof of a molecule's three-dimensional architecture.[1][2] This guide will delve into the strengths and limitations of each technique, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategy.
At a Glance: Method Comparison
The following table summarizes the key features and data outputs of X-ray crystallography and common spectroscopic techniques. To provide a quantitative example for a related acetamide derivative, crystallographic data for N-(2-Acetylphenyl)acetamide is included.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.[2][3] | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.[4] | Molecular weight, elemental composition (HRMS), fragmentation pattern.[5] | Presence of functional groups.[6][7][8] |
| Sample Requirement | High-quality single crystal.[1] | Solution (typically mg).[9] | Small amount (µg to ng).[10] | Solid or liquid (mg). |
| Throughput | Low to medium. | High. | High. | High. |
| Cost | High. | Medium to high. | Medium. | Low. |
| Data Interpretation | Specialized software and expertise required. | Analysis of chemical shifts, coupling constants, and correlations. | Interpretation of mass-to-charge ratios and fragmentation.[5] | Correlation of absorption bands to functional groups.[11] |
| Example Data (N-(2-Acetylphenyl)acetamide) | Crystal system: Monoclinic, Space group: P21/c, a = 7.765(7) Å, b = 8.699(7) Å, c = 15.805(13) Å, β = 119.35(7)°, V = 930.6(14) ų, Z = 4.[12] | ¹H and ¹³C chemical shifts and coupling constants would be determined. | A molecular ion peak [M+H]⁺ would be observed at m/z 178.09. | Characteristic C=O, N-H, and C-H stretching and bending frequencies would be identified. |
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction stands alone in its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure.[2] This technique is particularly crucial for:
-
Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms at chiral centers.
-
Isomer Differentiation: Distinguishing between constitutional isomers and diastereomers that may be difficult to resolve by spectroscopy alone.
-
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, which can provide insights into solid-state properties.
While obtaining suitable crystals can be a bottleneck, the definitive nature of the resulting structural data is often essential for regulatory submissions and intellectual property protection in the pharmaceutical industry.
Complementary Spectroscopic Techniques
NMR, MS, and FTIR are powerful and routine analytical tools that provide valuable, albeit indirect, structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms, making it the primary tool for determining the constitution of a molecule in solution.[4][13] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are instrumental in assembling the molecular framework.[14]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition (with high-resolution mass spectrometry, HRMS) of a compound, confirming its molecular formula.[5] Fragmentation patterns can offer clues about the molecule's substructures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapidly identifies the presence of key functional groups (e.g., C=O, N-H, C-Br) based on their characteristic vibrational frequencies, serving as a quick check for successful synthesis.[6][7][8]
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] A series of diffraction images are collected as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built.[3] This model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[3]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing and Analysis: The acquired data is Fourier-transformed and the resulting spectra are phased and baseline-corrected. The chemical shifts, coupling constants, and correlation peaks are analyzed to determine the connectivity of atoms and assign the structure.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS). A soft ionization technique, such as electrospray ionization (ESI), is commonly used for small organic molecules to generate intact molecular ions.
-
Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound derivative is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is scanned with infrared radiation over a specific range (e.g., 4000-400 cm⁻¹).[7] The instrument records the frequencies at which the sample absorbs the infrared radiation.
-
Spectral Analysis: The resulting FTIR spectrum (a plot of absorbance or transmittance versus wavenumber) is analyzed. The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.[11]
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and a logical decision-making process for choosing an appropriate structural analysis technique.
Caption: Workflow for structural confirmation via X-ray crystallography.
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rtilab.com [rtilab.com]
- 8. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 9. NMR Tutorials: Structure Elucidation [nmr-center.nmrsoft.com]
- 10. biocompare.com [biocompare.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
- 14. use of nmr in structure ellucidation | PDF [slideshare.net]
- 15. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC and LC-MS Methods for Analyzing N-(5-bromopyridin-3-yl)acetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of chemical reactions is paramount in drug discovery and development. For reactions involving N-(5-bromopyridin-3-yl)acetamide, a key building block in various pharmacologically active compounds, selecting the appropriate analytical technique is crucial for monitoring reaction progress, identifying impurities, and ensuring product quality. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, supported by representative experimental protocols and performance data.
High-Level Comparison: HPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying components in a mixture.[1] When coupled with a UV-Vis detector, it offers a cost-effective and reliable method for routine analysis.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, providing not only quantitative data but also valuable structural information about the analytes.[3][4]
The choice between HPLC and LC-MS depends on the specific requirements of the analysis. HPLC is often sufficient for routine purity checks and quantification of the main components.[1] In contrast, LC-MS is indispensable for identifying unknown impurities, confirming the identity of products, and quantifying trace-level components.[3][4]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of this compound and related impurities using HPLC and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and method optimization.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.025 ng/mL[5] |
| Limit of Quantification (LOQ) | ~0.07 µg/mL | ~0.1 ng/mL[5] |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (% RSD) | < 2.0% | < 15% |
| Specificity | Moderate to High | Very High |
| Cost per Sample | Low | High |
| Throughput | High | Moderate to High |
Experimental Workflow
The general workflow for analyzing a reaction mixture containing this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for reaction analysis.
Detailed Experimental Protocols
The following are representative protocols for HPLC and LC-MS analysis. These may require optimization for specific instruments and reaction conditions.
HPLC-UV Method
This method is suitable for quantifying the consumption of starting materials and the formation of the main product.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.[6] The pyridine moiety generally shows strong absorbance around this wavelength.[6][7]
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture.
-
Dilute with a 50:50 mixture of acetonitrile and water to a final volume of 1 mL.
-
Vortex and filter through a 0.22 µm syringe filter before injection.
-
LC-MS Method
This method is ideal for identifying and quantifying the main components as well as trace-level impurities and byproducts.
-
Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Column: C18 UPLC/UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings (Representative for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[8] Basic compounds like pyridines ionize well in positive mode.[9]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Source Temperature: 150 °C.
-
Scan Range: m/z 100-500.
-
For MS/MS (if applicable): Use precursor ion for this compound (m/z 215/217 for [M+H]⁺) and optimize collision energy to obtain characteristic product ions.
-
-
Sample Preparation: Same as for the HPLC-UV method, but higher dilutions may be necessary due to the increased sensitivity of the MS detector.
Logical Comparison of Techniques
The decision to use HPLC or LC-MS for analyzing this compound reactions is driven by the specific analytical goals.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound reactions. HPLC-UV is a reliable and cost-effective workhorse for routine quantitative analysis of major reaction components. For more demanding applications, such as the identification of unknown byproducts, impurity profiling, and the quantification of trace-level species, the superior sensitivity and specificity of LC-MS make it the method of choice. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical strategy for their specific needs in the development of pharmaceuticals and other fine chemicals.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. chemyx.com [chemyx.com]
- 3. veeprho.com [veeprho.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. nebiolab.com [nebiolab.com]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
Comparative Biological Activity of N-(5-bromopyridin-3-yl)acetamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of synthesized N-(5-bromopyridin-3-yl)acetamide derivatives. The information presented herein is based on available experimental data from preclinical studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents.
The this compound scaffold has emerged as a promising starting point for the development of novel bioactive molecules. Modifications to this core structure have yielded derivatives with a range of biological activities, including anticancer and antimicrobial properties. This guide summarizes the available quantitative data, details the experimental protocols for key biological assays, and visualizes relevant cellular pathways to provide a comprehensive overview for further research and development.
Comparative Analysis of Biological Activity
The biological activities of various acetamide derivatives, including those with pyridine moieties, have been evaluated against different cancer cell lines and microbial strains. While a direct comparative study on a broad series of this compound derivatives is not extensively documented in publicly available literature, data from structurally related compounds provide valuable insights into their potential efficacy.
Anticancer Activity
Several studies have reported the cytotoxic effects of acetamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Anticancer Activity (IC50) of Structurally Related Acetamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triazole-clubbed Pyrimidine Derivatives | A549 (Lung) | 15.70 - 88.27 | Erlotinib | 10.10 |
| Thiazole-(benz)azole Derivatives | A549 (Lung) | Significant Activity | - | - |
| Thiazole-(benz)azole Derivatives | C6 (Glioma) | Significant Activity | - | - |
| Indole-Based 1,3,4-Oxadiazoles | HCT116 (Colon) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| Indole-Based 1,3,4-Oxadiazoles | A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |
| Indole-Based 1,3,4-Oxadiazoles | A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |
Note: The data presented are for structurally related compounds and not direct derivatives of this compound. The specific activities of this compound derivatives would require direct experimental evaluation.
Antimicrobial Activity
The antimicrobial potential of acetamide derivatives has also been investigated. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of Structurally Related Acetamide Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 2-Mercaptobenzothiazole Acetamides | E. coli | Moderate to Good | Levofloxacin |
| 2-Mercaptobenzothiazole Acetamides | S. typhi | Moderate to Good | Levofloxacin |
| 2-Mercaptobenzothiazole Acetamides | S. aureus | Moderate to Good | Levofloxacin |
| 2-Mercaptobenzothiazole Acetamides | B. subtilis | Moderate to Good | Levofloxacin |
| Aminopyridine/Pyrrolidine/Piperidine/Morpholine Acetamides | S. pyogenes | >6.25 | Amoxicillin, Ampicillin, etc. |
| Aminopyridine/Pyrrolidine/Piperidine/Morpholine Acetamides | E. coli | >6.25 | Amoxicillin, Ampicillin, etc. |
| Aminopyridine/Pyrrolidine/Piperidine/Morpholine Acetamides | P. mirabilis | >6.25 | Amoxicillin, Ampicillin, etc. |
Note: The data presented are for structurally related compounds and not direct derivatives of this compound. The specific activities of this compound derivatives would require direct experimental evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the biological screening of novel chemical entities.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[2] Serial dilutions are then made in the culture medium to achieve the desired final concentrations.[2] The medium in the wells is replaced with 100 µL of the medium containing the test compounds.[2] A vehicle control (containing only the solvent) and a positive control (a known anticancer drug) are included.[2]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[3]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.[2] The IC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Cellular Pathways and Workflows
Understanding the mechanism of action of novel compounds is crucial for their development. The following diagrams illustrate a general experimental workflow for anticancer screening and a simplified overview of a key signaling pathway often implicated in cancer.
References
Comparative yield analysis of different palladium catalysts for N-(5-bromopyridin-3-yl)acetamide coupling
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The functionalization of pyridine rings is of significant interest due to their prevalence in a vast array of bioactive molecules. This guide provides a comparative analysis of various palladium catalysts for the cross-coupling reactions of N-(5-bromopyridin-3-yl)acetamide, a versatile building block in medicinal chemistry. We will delve into the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by experimental data from the literature.
Catalyst Performance in Cross-Coupling Reactions
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the coupling of this compound. The electron-withdrawing nature of the pyridine nitrogen and the presence of the acetamido group influence the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For the coupling of this compound with arylboronic acids, several palladium catalysts have been employed. While a direct comparative study on this specific substrate is limited, data from reactions with structurally similar bromopyridines provide valuable insights.
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | Phenylboronic acid | [1][2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | RT | 0.5 | 92 | 4-Methoxyphenylboronic acid | [1][3] |
| PdCl₂(dppf) | - | Na₂CO₃ | DME | 90 | 2 | 92 | 4-Tolylboronic acid | [4] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 16 | 78 | Phenylboronic acid | [4] |
Key Observations:
-
Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally exhibit high activity, allowing for reactions at lower temperatures and shorter durations.[1][3]
-
The use of pre-catalysts can lead to faster and more efficient reactions.[1][3]
-
Traditional catalysts like Pd(PPh₃)₄ can still provide good yields, although they may require higher temperatures and longer reaction times.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For the coupling of this compound with various amines, the choice of ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen and the amide functionality.
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 40-51 | Various primary amines | [5] |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 83 | Morpholine | [1] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | 16 | 78 | Cyclopentylamine | [1] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 65 | Aniline | [6] |
Key Observations:
-
For the amination of bromopyridines, specialized ligands like RuPhos and BrettPhos have shown excellent performance, particularly for coupling with aliphatic amines.[1]
-
The choice of a strong, non-nucleophilic base like LiHMDS is often beneficial in these reactions.[1]
-
While BINAP can be effective, yields may be moderate, suggesting that more specialized ligands are preferable for this substrate class.[5]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes. For this compound, various palladium catalysts, often in conjunction with a copper(I) co-catalyst, can be utilized.
| Pd Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 | Phenylacetylene | [5][7] |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | DMF | 100 | 3 | 92 | Phenylacetylene | [5][7] |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 | Phenylacetylene | [5][7] |
| Pd₂(dba)₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 82 | Phenylacetylene | [5][7] |
Key Observations:
-
A comparative study on the closely related 2-amino-3-bromopyridine shows that Pd(CF₃COO)₂ with PPh₃ as a ligand provides the highest yield.[5][7]
-
The classic PdCl₂(PPh₃)₂ catalyst system also demonstrates high efficiency.[5][7]
-
The presence of a copper(I) co-catalyst is generally crucial for high yields in Sonogashira reactions.[5][7]
Experimental Protocols
Below are representative experimental protocols for each type of coupling reaction, adapted from the literature for the coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/H₂O mixture) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.2 mmol). The tube is sealed and removed from the glovebox. The solvent (e.g., THF) is added, followed by this compound (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%) in a suitable solvent (e.g., DMF) is treated with a base (e.g., Et₃N). The reaction mixture is deoxygenated by bubbling with argon for 15 minutes and then heated at the specified temperature for the required time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Catalyst Comparison
The following diagram illustrates the logical relationship in selecting a palladium catalyst system for the coupling of this compound based on the desired transformation.
Caption: Catalyst selection workflow for coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of diverse substituted pyridine derivatives. The choice of the palladium catalyst and associated ligands is paramount for achieving optimal yields. For Suzuki-Miyaura couplings, catalyst systems with bulky phosphine ligands like SPhos and XPhos are highly effective. In Buchwald-Hartwig aminations, specialized ligands such as RuPhos and BrettPhos are recommended for high efficiency, particularly with challenging amine coupling partners. For Sonogashira reactions, a range of palladium precursors in combination with triphenylphosphine and a copper(I) co-catalyst can provide excellent yields. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development to select the most appropriate catalytic system for their synthetic needs.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alternative Coupling Methods for N-(5-bromopyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Suzuki, Stille, Negishi, Heck, and Sonogashira Couplings for the Synthesis of N-(5-aryl/alkenyl/alkynylpyridin-3-yl)acetamide.
In the synthesis of novel pyridine derivatives, particularly for applications in drug discovery and development, the choice of cross-coupling methodology is paramount for efficiency, substrate scope, and overall yield. While the Suzuki-Miyaura coupling is a widely adopted and robust method, a comprehensive understanding of alternative strategies is crucial for overcoming its limitations and for accessing a broader range of molecular diversity. This guide provides a comparative analysis of five key palladium-catalyzed cross-coupling reactions for the functionalization of N-(5-bromopyridin-3-yl)acetamide: Suzuki, Stille, Negishi, Heck, and Sonogashira couplings.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for each coupling method based on available literature data for this compound and structurally similar substrates.
| Coupling Method | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-90 | Commercially available reagents, mild conditions, boronic acid byproducts are often easily removed. | Can be sensitive to sterically hindered substrates. |
| Stille | Organostannane | Pd(PPh₃)₄ / CuI | - | DMF | 40-100 | 70-95 | Tolerates a wide variety of functional groups, insensitive to moisture.[1] | Toxicity of organotin reagents and byproducts, difficulty in removing tin residues.[1][2] |
| Negishi | Organozinc reagent | Pd(0) or Ni(0) complexes | - | THF | 25-66 | 40-95 | High reactivity and functional group tolerance.[3] | Air and moisture sensitivity of organozinc reagents.[1] |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 | 50-85 | Atom economical, avoids pre-functionalized organometallic reagents. | Can have issues with regioselectivity, often requires higher temperatures. |
| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | Direct introduction of an alkyne functionality, mild conditions. | Requires a copper co-catalyst which can lead to alkyne homocoupling. |
Reaction Pathways and Experimental Workflows
The selection of a coupling method often depends on the desired final product and the available starting materials. The following diagram illustrates the different synthetic routes starting from this compound.
Caption: Palladium-catalyzed cross-coupling alternatives to the Suzuki reaction for this compound.
Detailed Experimental Protocols
1. Suzuki Coupling Protocol
This protocol is adapted from the synthesis of N-[5-aryl-2-methylpyridin-3-yl]acetamide, a close structural analog of the target compound.
-
Reaction Setup: To a Schlenk flask, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Stille Coupling Protocol (General)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), the organostannane (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%) if required.
-
Solvent Addition: Add a dry, degassed solvent such as DMF or toluene.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, and if DMF is used, dilute with water and extract with a nonpolar solvent like hexanes or ethyl acetate. To remove tin byproducts, the organic phase can be washed with an aqueous solution of KF or filtered through a pad of silica gel. The organic layer is then dried and concentrated, and the product is purified by chromatography.
3. Negishi Coupling Protocol (General)
No specific examples for the target substrate were found. A general protocol for the Negishi coupling of an aryl bromide is provided below.[3]
-
Preparation of Organozinc Reagent: The organozinc reagent is typically prepared in situ by reacting the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂) in an anhydrous solvent like THF under an inert atmosphere.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reagent Addition: Slowly add the freshly prepared organozinc reagent to the solution of the aryl bromide and catalyst.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) until completion.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
4. Heck Coupling Protocol (General)
A specific protocol for the target substrate is not available. A general procedure for the Heck reaction of an aryl bromide with an alkene is as follows.
-
Reaction Setup: To a sealable reaction vessel, add the aryl bromide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 1.5-2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C for several hours to overnight.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
5. Sonogashira Coupling Protocol
This protocol is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.
-
Reaction Setup: To a dry round-bottom flask, add palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%), triphenylphosphine (PPh₃) (5.0 mol%), and copper(I) iodide (CuI) (5.0 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF and triethylamine (Et₃N). Then, add the 3-bromo-2-aminopyridine derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
The Suzuki coupling remains a highly effective and practical choice for the arylation of this compound, benefiting from the wide availability of boronic acids and generally mild reaction conditions. However, for specific applications, alternative methods offer distinct advantages. The Stille coupling provides excellent functional group tolerance, while the Negishi coupling offers high reactivity. The Heck reaction presents an atom-economical route to alkenyl derivatives, and the Sonogashira coupling allows for the direct and efficient introduction of alkynyl moieties. The choice of the optimal coupling method will ultimately depend on the specific synthetic target, the availability of starting materials, and the tolerance of other functional groups within the molecule. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
DFT studies on the electronic properties of N-(5-bromopyridin-3-yl)acetamide derivatives
A Comparative Guide to the Electronic Properties of N-(5-bromopyridin-3-yl)acetamide Derivatives: A DFT Perspective
This guide provides a comparative overview of the electronic properties of this compound and its derivatives, analyzed through Density Functional Theory (DFT) studies. While direct DFT data for this compound is not extensively available in the literature, this guide establishes a framework for comparison by examining related acetamide derivatives. The methodologies and findings from studies on similar molecular structures are presented to offer insights into the expected electronic characteristics and to provide a basis for future research.
Introduction to DFT in Drug Discovery
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In drug discovery, DFT is instrumental in predicting a compound's reactivity, stability, and potential interactions with biological targets. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors, researchers can gain a deeper understanding of a molecule's behavior.
Experimental and Computational Protocols
A typical DFT study on acetamide derivatives involves the following workflow:
Step 1: Geometry Optimization The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)).
Step 2: Frequency Calculations To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
Step 3: Electronic Property Calculations Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and global hardness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds.
Below is a diagram illustrating the typical workflow of a DFT study.
Caption: General workflow of a DFT study for analyzing molecular electronic properties.
Comparative Analysis of Electronic Properties
While specific data for this compound is pending future research, we can hypothesize its electronic properties in comparison to its derivatives. The introduction of different functional groups can significantly alter the electronic landscape of the parent molecule.
The following table summarizes the key electronic properties that would be investigated in a comparative DFT study of this compound and its hypothetical derivatives with electron-donating groups (EDG) and electron-withdrawing groups (EWG).
| Property | This compound (Parent) | Derivative with EDG | Derivative with EWG | Significance |
| EHOMO (eV) | Expected Value | Higher | Lower | Indicates the electron-donating ability. |
| ELUMO (eV) | Expected Value | Higher | Lower | Indicates the electron-accepting ability. |
| Egap (eV) | Expected Value | Lower | Higher | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment (Debye) | Expected Value | Varies | Varies | Influences solubility and intermolecular interactions. |
| Ionization Potential (eV) | Expected Value | Lower | Higher | Energy required to remove an electron. |
| Electron Affinity (eV) | Expected Value | Lower | Higher | Energy released when an electron is added. |
| Global Hardness (η) | Expected Value | Lower | Higher | Measures the resistance to change in electron distribution. |
A conceptual comparison of how different substituents might affect the HOMO-LUMO energy gap is visualized in the diagram below.
Caption: Conceptual diagram of substituent effects on frontier orbital energies.
Insights from Related Studies
Studies on other acetamide derivatives provide valuable context for what can be expected for this compound. For instance, DFT studies on anti-HIV acetamide derivatives have shown that substitutions with bromophenyl and nitrophenyl groups can enhance their potency.[1][2] NBO analysis in these studies revealed the nature of intramolecular interactions and charge transfer, which are critical for biological activity.[1][2] Furthermore, research on N-(6-sulfamoylpyridin-3-yl)acetamide has demonstrated the use of DFT to analyze charge transfer and intermolecular interactions through frontier molecular orbital analysis and MEP maps.[3] These studies underscore the importance of the electronic and structural properties in determining the biological function of such compounds.
Conclusion
While direct experimental and computational data on this compound and its derivatives are limited, this guide provides a comprehensive framework for their study using DFT. By following the outlined methodologies and drawing comparisons with related compounds, researchers can predict and understand the electronic properties that are crucial for applications in drug development. Future DFT studies on this specific class of compounds are encouraged to validate these predictive models and further elucidate their structure-activity relationships.
References
- 1. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(5-bromopyridin-3-yl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-(5-bromopyridin-3-yl)acetamide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard and Safety Overview
This compound and structurally similar compounds are classified as hazardous materials. Handling requires adherence to strict safety protocols to mitigate risks.
Key Hazards:
-
Toxicity: Some related compounds are toxic if swallowed[1].
-
Irritation: May cause skin, eye, and respiratory irritation[2].
-
Carcinogenicity: A related compound, acetamide, is suspected of causing cancer[3][4][5][6][7].
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[2][3][4][5][6][8]. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., toxic).
-
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or contaminated labware, should also be disposed of as hazardous waste in the same designated container.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed container for liquid hazardous waste. Do not mix with other incompatible waste streams.
2. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials[2][9].
-
Ensure the storage area is secure and accessible only to authorized personnel. The substance should be stored locked up[1][2][3][4][5][6].
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including the chemical name and quantity.
4. Decontamination:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound. Wash with an appropriate solvent, followed by soap and water.
-
Wash hands and any exposed skin thoroughly after handling the chemical[2][8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for N-(5-bromopyridin-3-yl)acetamide
This document provides immediate and essential safety, handling, and disposal protocols for N-(5-bromopyridin-3-yl)acetamide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on safety protocols for handling pyridine derivatives and general laboratory chemicals.[1][2][3] It is crucial to handle this compound with care and to perform a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a pyridine derivative, it should be handled as a potentially hazardous substance. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Acetamide, a related compound, is suspected of causing cancer.[4] Therefore, appropriate PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Work in a certified chemical fume hood[1][2] |
| Solution Preparation | Chemical splash goggles[2] | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Work in a certified chemical fume hood[1][2] |
| Conducting Reactions | Chemical splash goggles and face shield[2] | Nitrile or neoprene gloves[2] | Chemical-resistant laboratory coat or apron[2] | Work in a certified chemical fume hood[1][2] |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Handle in a well-ventilated area, preferably a chemical fume hood[1][2] |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber)[5] | Chemical-resistant laboratory coat or apron | Air-purifying respirator with appropriate cartridges (if spill is large or outside a fume hood)[6] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for ensuring personal and environmental safety.
Experimental Protocol: Safe Handling and Use
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Handling the Compound:
-
Post-Handling:
Disposal Plan: Chemical Waste Management
Improper disposal of chemical waste can pose a significant environmental hazard.[8]
-
Waste Segregation:
-
Dispose of this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) in a designated hazardous waste container.[7]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[10]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[5]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Response Procedures
| Spill Size | Containment and Cleanup |
| Small Spill (manageable by one person) | 1. Alert nearby personnel. 2. Wearing appropriate PPE (see Table 1), cover the spill with an inert absorbent material like vermiculite or sand.[1] 3. Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent, followed by soap and water. 5. Dispose of all cleanup materials as hazardous waste. |
| Large Spill (requires assistance) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, close the sash of the fume hood if the spill is contained within it. 3. Contact your institution's EHS or emergency response team immediately. 4. Restrict access to the spill area. 5. Provide emergency responders with the name of the chemical and any available safety information. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. somatco.com [somatco.com]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cce.caltech.edu [cce.caltech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
